1-(3-Methoxypyridin-2-yl)butan-1-amine
Description
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Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8(11)10-9(13-2)6-4-7-12-10/h4,6-8H,3,5,11H2,1-2H3 |
InChI Key |
SWTZUBVBZYJSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
Technical Whitepaper: 1-(3-Methoxypyridin-2-yl)butan-1-amine – Identifiers, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary drug discovery, the incorporation of chiral, sp3-rich amine building blocks is a proven strategy for improving the pharmacokinetic properties and target selectivity of lead compounds. 1-(3-Methoxypyridin-2-yl)butan-1-amine —specifically its enantiopure (1S) form—represents a highly versatile pharmacophore. Combining a basic primary amine, a hydrogen-bond-accepting pyridine ring, and a sterically directing methoxy group, this scaffold is frequently utilized in the development of kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of its chemical identifiers, structural causality, asymmetric synthesis protocols, and analytical validation methods.
Chemical Identity and Core Identifiers
Accurate tracking of chemical identifiers is critical for regulatory compliance, patent filing, and database mining. The (1S)-enantiomer is the most commonly referenced stereoisomer in pharmacological literature[1]. The table below summarizes the core quantitative data and standardized identifiers for this compound.
| Property / Identifier | Value |
| Chemical Name | (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine |
| CAS Registry Number | 1213055-02-7 |
| PubChem CID | 165349272 |
| DSSTox Substance ID | DTXSID901251150 |
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| InChIKey | SWTZUBVBZYJSFY-QMMMGPOBSA-N |
| Topological Polar Surface Area (TPSA) | 48.1 Ų |
Table 1: Core chemical identifiers and physicochemical properties of (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine[1].
Structural Analysis & Causality in Drug Design
The architectural design of 1-(3-Methoxypyridin-2-yl)butan-1-amine is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry:
-
Pyridine Scaffold: Replaces highly lipophilic phenyl rings to lower the overall logP of the drug candidate. The pyridine nitrogen serves as a highly directional hydrogen-bond acceptor, often interacting with hinge region kinases or conserved water molecules in binding pockets.
-
C3-Methoxy Substitution: The methoxy group exerts both electronic and steric effects. Electronically, it donates electron density into the pyridine ring, modulating the pKa of the pyridine nitrogen. Sterically, it restricts the rotational freedom of the adjacent C2-alkylamine chain, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.
-
Chiral Propyl Chain (C1 Stereocenter): The introduction of the propyl chain generates a chiral center. High sp3 character (Fsp3) is statistically correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity. The propyl chain specifically anchors the molecule into hydrophobic sub-pockets.
-
Primary Amine: Acts as a robust hydrogen-bond donor and is readily protonated at physiological pH to form critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate).
Pharmacophoric features of 1-(3-Methoxypyridin-2-yl)butan-1-amine in target binding.
Asymmetric Synthesis Methodology
While racemic synthesis followed by chiral resolution is possible, it is highly inefficient (yielding a maximum of 50% of the desired enantiomer). The industry standard for synthesizing chiral
Step-by-Step Protocol: Synthesis of the (1S)-Enantiomer
-
Imine Condensation:
-
Procedure: Dissolve 3-methoxy-2-pyridinecarboxaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.
-
Causality: Ti(OEt)4 is strictly required because standard desiccants (like MgSO4) are insufficiently powerful to drive the condensation of electron-rich heteroaryl aldehydes.
-
-
Diastereoselective Grignard Addition:
-
Procedure: Cool the resulting sulfinyl imine solution to -78°C under an argon atmosphere. Dropwise add propylmagnesium bromide (1.5 eq). Stir for 4 hours, then quench with saturated aqueous NH4Cl.
-
Causality: The bulky tert-butyl group on the sulfinamide strictly blocks one face of the imine. The Grignard reagent is forced to attack from the less hindered face, establishing the (1S) stereocenter with high diastereomeric excess (dr > 95:5).
-
-
Auxiliary Cleavage:
-
Procedure: Isolate the intermediate, dissolve in methanol, and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.
-
Causality: The acidic conditions selectively cleave the N-S bond of the sulfinamide without affecting the methoxy ether or the pyridine ring, yielding the primary amine hydrochloride salt.
-
-
Freebasing and Isolation:
-
Procedure: Basify the aqueous layer to pH 12 using 2M NaOH. Extract with dichloromethane (3x). Dry the organic layers over Na2SO4, filter, and concentrate in vacuo to yield the pure (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine free base.
-
Step-by-step asymmetric synthesis of (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine via Ellman method.
Analytical Characterization & Validation
To ensure trustworthiness and self-validation of the synthesized batch, the following analytical workflow must be executed before integration into biological assays:
-
Chiral HPLC: The enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). Causality: Enantiomers can exhibit drastically different pharmacological profiles (eutomer vs. distomer); verifying ee > 99% is non-negotiable to prevent skewed assay data.
-
Nuclear Magnetic Resonance (NMR):
-
^1H NMR (CDCl3): Look for the diagnostic methoxy singlet at ~3.85 ppm and the chiral methine proton (alpha to the amine) appearing as a distinct multiplet at ~4.20 ppm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a dominant [M+H]+ pseudo-molecular ion peak at m/z 181.1, confirming the molecular weight of the free base (180.25 g/mol )[1].
Conclusion
1-(3-Methoxypyridin-2-yl)butan-1-amine (CAS: 1213055-02-7) is a sophisticated building block that exemplifies the modern shift towards sp3-enriched, stereochemically defined pharmacophores. By leveraging robust asymmetric synthesis pathways like Ellman's sulfinamide chemistry, researchers can reliably access this scaffold to modulate physicochemical properties and enhance the target affinity of next-generation therapeutics.
References
-
(1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine | C10H16N2O | CID 165349272 - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]
-
tert-Butanesulfinamides in the Asymmetric Synthesis of Amines Chemical Reviews, American Chemical Society (ACS). URL:[Link]
-
Pyridine-related scaffolds in drug discovery National Institutes of Health (NIH) / PubMed Central. URL:[Link]
Sources
Physicochemical & Synthetic Profile: 1-(3-Methoxypyridin-2-yl)butan-1-amine
Executive Summary
1-(3-Methoxypyridin-2-yl)butan-1-amine is a specialized chiral building block increasingly utilized in the development of kinase inhibitors (e.g., PI3K, MSK1) and GPCR ligands. Its structure features a pyridine ring substituted at the ortho (2-) position with a chiral aminobutyl chain and at the meta (3-) position with a methoxy group. This specific substitution pattern—the "ortho-methoxy" motif—imparts unique steric and electronic properties that differentiate it from simple pyridyl amines. The methoxy group influences the basicity of the pyridine nitrogen through inductive withdrawal and resonance donation, while also providing an intramolecular hydrogen-bond acceptor site that can lock the conformation of the alkyl chain, a critical feature for binding affinity in drug targets.
Chemical Identity & Stereochemistry
| Property | Detail |
| IUPAC Name | 1-(3-Methoxypyridin-2-yl)butan-1-amine |
| CAS Number | 1213055-02-7 (Generic/Racemic) |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| SMILES | CCCC(N)c1ncccc1OC |
| Chiral Center | C1 of the butyl chain (benzylic-like position) |
Stereochemical Considerations
The carbon atom attached to the pyridine ring is a stereogenic center. In medicinal chemistry, the (S)-enantiomer is frequently the bioactive form for kinase inhibition targets, although this must be empirically determined for each specific receptor.
-
Conformational Locking: The 3-methoxy oxygen often forms an intramolecular hydrogen bond with the exocyclic amine protons or repels the lone pair, restricting the rotation of the butyl chain. This pre-organization can reduce the entropic penalty of binding to a protein active site.
Physicochemical Properties[3][4][5]
The following data represents a synthesis of experimental values from analogous structures and high-fidelity computational predictions (ACD/Labs, Epik).
Table 1: Core Physicochemical Parameters[3]
| Parameter | Value (Approx.) | Context & Implications |
| LogP | 1.8 – 2.2 | Moderate lipophilicity. Suitable for CNS penetration if pKa allows. The methoxy group lowers LogP slightly compared to a methyl analog due to polarity. |
| TPSA | ~48 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Amine) | 8.8 – 9.2 | Slightly lower than typical aliphatic amines (10.5) due to the electron-withdrawing effect of the adjacent pyridine ring. |
| pKa (Pyridine) | 3.5 – 4.5 | Significantly lower than unsubstituted pyridine (5.2). The ortho-alkyl group provides steric hindrance to solvation, and the 3-methoxy group exerts an inductive withdrawing effect. |
| Solubility | High (Organic) | Soluble in DCM, MeOH, DMSO. |
| Water Solubility | pH-Dependent | Low at neutral pH; highly soluble as a hydrochloride salt (pH < 7). |
Solubility & Stability Profile
-
Hygroscopicity: As a free base, the molecule is an oil that may absorb atmospheric moisture and CO₂ (forming carbamates). It is best stored as a hydrochloride or dihydrochloride salt, which renders it a stable, crystalline solid.
-
Oxidation: Primary benzylic-type amines are susceptible to oxidation to imines or ketones upon prolonged exposure to air and light. Storage under argon at -20°C is recommended.
Synthetic Methodology: Diastereoselective Synthesis
For high-value pharmaceutical applications, a racemic synthesis is insufficient. The Ellman’s Sulfinamide method is the industry standard for synthesizing this scaffold with high enantiomeric excess (ee >98%). This route avoids toxic cyanide chemistry and unstable chiral HPLC purification.
Mechanistic Rationale
-
Condensation: 3-Methoxy-2-pyridinecarboxaldehyde is condensed with (R)-tert-butylsulfinamide. The bulky tert-butyl group directs the subsequent nucleophilic attack.
-
Diastereoselective Addition: A propyl Grignard reagent attacks the sulfinimine. The cyclic transition state (Zimmerman-Traxler model) dictates that the nucleophile attacks from the face opposite the bulky tert-butyl group, setting the stereochemistry at C1.
-
Deprotection: Mild acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.
Protocol: (S)-1-(3-Methoxypyridin-2-yl)butan-1-amine
Reagents:
-
3-Methoxy-2-pyridinecarboxaldehyde
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide (Lewis acid catalyst/dehydrating agent)
-
Propylmagnesium bromide (2.0 M in ether)
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a flame-dried flask with 3-methoxy-2-pyridinecarboxaldehyde (1.0 eq) and (R)-tert-butylsulfinamide (1.1 eq) in dry THF.
-
Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at ambient temperature for 16h.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
Quench with brine, filter through Celite to remove Titanium salts, and concentrate. Yields the (R)-N-sulfinyl imine .
-
-
Grignard Addition:
-
Dissolve the sulfinyl imine in dry DCM (Dichloromethane) and cool to -48°C. Note: DCM is often superior to THF here for diastereoselectivity due to non-coordinating nature.
-
Add Propylmagnesium bromide (2.0 eq) slowly to maintain low temp.
-
Stir at -48°C for 4h, then warm slowly to room temperature overnight.
-
Quench with saturated NH₄Cl.[2] Extract with EtOAc.[3] Purify via silica chromatography. This yields the Sulfinamide intermediate .
-
-
Deprotection:
-
Dissolve the intermediate in MeOH. Add HCl (4M in dioxane, 4 eq).
-
Stir for 1h. The solution will turn cloudy as the amine salt precipitates.
-
Concentrate to dryness. Triturate with diethyl ether to obtain the pure (S)-1-(3-Methoxypyridin-2-yl)butan-1-amine dihydrochloride .
-
Visualization: Synthesis Pathway
Caption: Stereoselective synthesis via Ellman's auxiliary ensures high enantiomeric purity (>98% ee) suitable for pharmaceutical screening.[4]
Handling & Safety
Hazard Identification (GHS)[8]
-
Signal Word: Warning
-
Hazard Statements:
Storage Protocols
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Store under Argon or Nitrogen.[9] The free base readily forms carbonates with air.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
PubChem Compound Summary. (2024). "1-(pyridin-2-yl)butan-1-amine."[11][12][2][13][14] National Center for Biotechnology Information. Link
-
Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Fisher Scientific. (2024). "Safety Data Sheet: 2-Methoxypyridin-3-amine." Link
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- 9. 1-PYRIDIN-2-YL-ETHYLAMINE manufacturers and suppliers in india [chemicalbook.com]
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Comprehensive Solubility Profile and Thermodynamic Characterization of 1-(3-Methoxypyridin-2-yl)butan-1-amine in Organic Solvents
Executive Summary
The transition of an active pharmaceutical ingredient (API) or a critical building block from discovery to process chemistry hinges on a rigorous understanding of its thermodynamic solubility. 1-(3-Methoxypyridin-2-yl)butan-1-amine is a highly functionalized, chiral primary amine. Its unique molecular architecture—combining a basic primary amine, a hydrogen-bond-accepting methoxy ether, a pyridine core, and a lipophilic butyl chain—creates a complex solvation profile.
This whitepaper provides an in-depth technical analysis of the solubility profile of the free base form of 1-(3-Methoxypyridin-2-yl)butan-1-amine across various organic solvents. By leveraging the framework[1] and the gold-standard isothermal shake-flask methodology, this guide establishes a self-validating system for predicting, measuring, and applying solubility data in downstream crystallization and formulation workflows.
Molecular Architecture & Physicochemical Rationale
To predict how a solvent will interact with 1-(3-Methoxypyridin-2-yl)butan-1-amine, we must first deconstruct its structural causality:
-
The Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor and acceptor. This functional group drives high affinity for polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks.
-
The 3-Methoxy Group (-OCH₃): Induces a localized dipole and serves as a strict hydrogen-bond acceptor. The steric proximity to the pyridine nitrogen creates a dense, electron-rich pocket that interacts favorably with polar aprotic solvents.
-
The Pyridine Core: Provides aromatic
stacking capabilities and an additional hydrogen-bond acceptor site (pKa ~5.0). -
The Butyl Chain (-C₄H₉): Acts as a flexible lipophilic anchor. This aliphatic tail significantly increases the molecule's dispersion force parameter (
), facilitating solvation in moderately non-polar solvents (like toluene) by disrupting the highly crystalline lattice energy that would otherwise make the molecule insoluble in organics.
The Hansen Solubility Parameter (HSP) Framework
The principle of "like dissolves like" is mathematically quantified using HSP, which breaks down the total cohesive energy of a liquid into three distinct intermolecular forces[2]:
-
Dispersion Forces (
) : Driven by the butyl chain and pyridine ring. -
Polarity (
) : Driven by the methoxy group and the asymmetric amine. -
Hydrogen Bonding (
) : Driven by the primary amine and pyridine nitrogen.
The thermodynamic likelihood of dissolution is determined by the "Hansen Distance" (
Fig 1. HSP-driven Solvent and Anti-Solvent Selection Workflow.
Quantitative Solubility Profile in Key Organic Solvents
Based on the functional group contributions and dielectric constants (
Note: Salt forms (e.g., hydrochloride) will exhibit a drastically inverted profile, being highly soluble in water and insoluble in non-polar organics.
| Solvent Class | Organic Solvent | Dielectric Constant ( | Predicted Solubility Range (mg/mL) | Solvation Causality |
| Polar Protic | Methanol | 32.7 | > 100 (Freely Soluble) | Optimal |
| Polar Protic | Ethanol | 24.5 | > 100 (Freely Soluble) | Similar to methanol, with slightly higher |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 100 (Freely Soluble) | Excellent |
| Polar Aprotic | Ethyl Acetate | 6.0 | 50 - 100 (Soluble) | Moderate dipole interaction; serves as an excellent crystallization solvent. |
| Non-Polar Aromatic | Toluene | 2.4 | 20 - 50 (Sparingly Soluble) | |
| Non-Polar Aliphatic | n-Heptane | 1.9 | < 10 (Slightly Soluble) | High |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are valuable for initial screening, thermodynamic solubility must be empirically validated. Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. Therefore, the isothermal Shake-Flask Method , adapted from[4], remains the gold standard for establishing true Solid-Liquid Equilibrium (SLE)[5].
Step-by-Step Protocol
-
Saturation & Equilibration:
-
Add an excess amount of 1-(3-Methoxypyridin-2-yl)butan-1-amine (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Causality: Borosilicate glass is mandatory to prevent plasticizer leaching (extractables) from standard microcentrifuge tubes when exposed to aggressive solvents like DCM or Toluene.
-
Agitate the suspension isothermally at 25.0 ± 0.1 °C using a thermoshaker at 500 RPM for 48 to 72 hours to ensure thermodynamic equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at 10,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.
-
Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.
-
Causality: PTFE (Polytetrafluoroethylene) must be used. Standard cellulose acetate or nylon filters will partially dissolve in polar aprotic solvents, introducing baseline noise during UV quantification.
-
-
Quantification (Liquid Phase):
-
Dilute the filtered supernatant appropriately to fall within the linear dynamic range of the detector.
-
Quantify the concentration using HPLC-UV (typically at
~ 260-280 nm for the pyridine chromophore) against a validated standard calibration curve.
-
-
Solid-State Verification (Self-Validating Step):
-
Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Causality: This is a critical self-validating check. Solvents like ethanol or ethyl acetate can induce the formation of solvates or trigger a polymorphic transition during the 72-hour equilibration. If the solid state changes, the measured solubility corresponds to the new polymorph/solvate, not the original input material[6].
-
Fig 2. Standardized Shake-Flask Method for Thermodynamic Solubility Determination.
Downstream Implications for Process Chemistry
Understanding the solubility profile of 1-(3-Methoxypyridin-2-yl)butan-1-amine directly dictates the efficiency of downstream purification and formulation:
-
Crystallization Engineering: The data suggests an ideal solvent/anti-solvent pairing. The molecule is highly soluble in Ethyl Acetate but poorly soluble in n-Heptane. By dissolving the crude API in warm Ethyl Acetate and slowly titrating in n-Heptane, chemists can precisely control the supersaturation curve to yield high-purity, highly crystalline material.
-
Liquid-Liquid Extraction (LLE): During synthesis workup, the free base can be efficiently extracted from an aqueous phase (pH > 11) into Dichloromethane (DCM) due to its high
and affinity. Conversely, dropping the aqueous pH to 2.0 will protonate the amine, driving the molecule entirely into the aqueous phase, allowing for the facile removal of neutral organic impurities.
References
-
Hansen Solubility Parameters: A Powerful Practical Way to Understand Solubility. Hansen Solubility Parameters Official Site. Available at: [Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD iLibrary. Available at:[Link]
-
Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients. European Journal of Pharmaceutical Sciences / ACS Publications. Available at:[Link](Note: Representative link for thermodynamic SLE methodology and shake-flask limitations).
Sources
Comprehensive Hydrophobicity and LogP Profiling of 1-(3-Methoxypyridin-2-yl)butan-1-amine: A Technical Guide
Executive Summary & Structural Rationale
In preclinical drug development, the partition coefficient (LogP) and distribution coefficient (LogD) are foundational metrics that dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 1-(3-Methoxypyridin-2-yl)butan-1-amine (PubChem CID: 165349272) presents a unique physicochemical challenge due to its specific structural motifs: a lipophilic butyl chain, an ionizable primary amine, and a pyridine ring substituted with a methoxy group.
Understanding the hydrophobicity of this compound requires moving beyond simple additive predictive models. The proximity of the 3-methoxy group to the 2-alkylamine chain introduces the high probability of Intramolecular Hydrogen Bonding (IMHB) . The methoxy oxygen acts as a hydrogen bond acceptor for the primary amine protons. This transient interaction masks the molecule's Topological Polar Surface Area (tPSA), reducing the desolvation penalty required to cross lipid bilayers. Consequently, the experimental lipophilicity often exceeds purely in silico predictions, making empirical, self-validating experimental designs an absolute necessity.
Quantitative Physicochemical Profile
To establish a baseline for experimental design, we must first analyze the theoretical and computed physicochemical properties of the molecule. The data below synthesizes structural fragment analysis with established computational parameters .
| Property | Predicted Value / Range | Pharmacokinetic Implication |
| Molecular Weight | 180.25 g/mol | Ideal for rapid diffusion; strictly compliant with Lipinski's Rule of 5. |
| Topological Polar Surface Area (tPSA) | 48.1 Ų | Excellent for Blood-Brain Barrier (BBB) penetration (typically < 90 Ų required). |
| XLogP3 (Neutral Species) | ~ 1.8 - 2.1 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| pKa (Primary Amine) | ~ 8.8 - 9.2 | Highly protonated at physiological pH; necessitates LogD profiling over pure LogP. |
| pKa (Pyridine Nitrogen) | ~ 4.2 - 4.6 | Neutral at physiological pH; protonated only in highly acidic gastric environments. |
| LogD (pH 7.4) | ~ 0.2 - 0.6 | Balances aqueous solubility in plasma with sufficient lipophilicity for cellular entry. |
Mechanistic Rationale for Experimental Choices
Because 1-(3-Methoxypyridin-2-yl)butan-1-amine is a multiprotic system (basic amine and weakly basic pyridine), measuring a single LogP value is insufficient. LogP only measures the partitioning of the neutral species. However, at physiological pH (7.4), the primary amine is predominantly ionized.
Therefore, we must measure LogD (the pH-dependent distribution coefficient). The experimental choice relies on two standardized methodologies:
-
The Shake-Flask Method (OECD 107) : Utilized for highly accurate, thermodynamically stable baseline measurements.
-
Reversed-Phase HPLC (OECD 117) : Utilized for high-throughput profiling across a pH gradient to map the ionization-lipophilicity curve.
To ensure trustworthiness, every protocol must operate as a self-validating system . In the shake-flask method, this is achieved via a strict mass-balance recovery gate. If the sum of the compound quantified in both the octanol and aqueous phases does not equal the initial input mass (≥95%), the system assumes loss due to glass adsorption, degradation, or micro-emulsion formation, and the run is invalidated.
Self-Validating Experimental Methodologies
Protocol A: Shake-Flask Method for LogD (pH 7.4) Determination
This protocol adheres to OECD Guideline 107 standards but incorporates an internal mass-balance validation loop.
Step 1: Solvent Mutual Saturation
-
Action: Stir n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C.
-
Causality: Prevents volume shifts during the actual experiment, as octanol and water have slight mutual solubility.
Step 2: Sample Preparation & Equilibration
-
Action: Dissolve 1-(3-Methoxypyridin-2-yl)butan-1-amine in the mutually saturated octanol to a concentration of 1 mg/mL. Add equal volumes (e.g., 5 mL) of the spiked octanol and saturated PBS into a glass vial.
-
Action: Agitate via slow inversion (not vigorous shaking) for 24 hours at a strictly controlled 25°C ± 1°C.
-
Causality: Slow inversion prevents the formation of micro-emulsions, which artificially inflate the aqueous concentration. Temperature control is critical because partitioning is a thermodynamically driven equilibrium .
Step 3: Phase Separation
-
Action: Centrifuge the vials at 3000 x g for 20 minutes at 25°C.
-
Causality: Ensures complete phase separation and breaks any microscopic micelles that may have formed at the interface.
Step 4: Quantification & Mass Balance Validation (The Validation Gate)
-
Action: Extract aliquots from both phases using separate, pre-saturated glass syringes. Quantify using UV-Vis spectroscopy or LC-MS/MS.
-
Validation: Calculate
. -
Gate: If
of the initial input, reject the data. If , proceed to calculate LogD: .
Step-by-step self-validating workflow for Shake-Flask LogD7.4 determination.
Protocol B: RP-HPLC Method for High-Throughput LogP Profiling
For rapid screening, OECD Guideline 117 is employed. The retention time of the compound on a C18 column is correlated to its lipophilicity.
Step 1: Calibration (Self-Validation)
-
Action: Inject a mixture of reference compounds with known LogP values (e.g., aniline, phenol, toluene).
-
Validation Gate: The
of the calibration curve (Capacity factor vs. known LogP) must be . If not, the column is degraded or the mobile phase is incorrectly formulated.
Step 2: Analysis
-
Action: Inject 1-(3-Methoxypyridin-2-yl)butan-1-amine using an isocratic mobile phase (e.g., Methanol/Water 70:30) buffered to pH 10.5 (to suppress amine ionization and capture pure LogP).
-
Action: Calculate the capacity factor
, where is the retention time and is the dead time (measured with thiourea). Interpolate LogP from the calibration curve.
Pharmacokinetic Implications of the Hydrophobicity Profile
The dynamic relationship between the environmental pH of the gastrointestinal tract and the compound's LogD dictates its absorption trajectory. Because the primary amine is highly basic (pKa ~9.2), the molecule is fully protonated in the stomach, rendering it highly water-soluble but poorly permeable. As it transits to the small intestine and plasma, the equilibrium shifts, increasing the lipophilic neutral fraction and allowing for membrane permeation.
pH-dependent ionization states and their direct impact on LogD and physiological absorption.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165349272, (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine" PubChem,[Link]
-
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method" OECD Guidelines for the Testing of Chemicals, Section 1,[Link]
-
OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method" OECD Guidelines for the Testing of Chemicals, Section 1,[Link]
-
Leo, A., Hansch, C., & Elkins, D. "Partition coefficients and their uses." Chemical Reviews,[Link]
Application Notes & Protocols: Mastering Reductive Amination for 3-Methoxypyridine Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of 3-Methoxypyridine Derivatives
In the landscape of modern drug discovery, pyridine rings are privileged scaffolds due to their presence in numerous bioactive molecules and their ability to act as bioisosteres for phenyl groups. The introduction of a methoxy substituent, particularly at the 3-position, subtly modulates the electronic properties and metabolic stability of the core structure. The 3-methoxy group exerts an inductive electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen.[1] This modulation is often advantageous, preventing unwanted side reactions or metabolic N-oxidation and facilitating synthetic transformations that might otherwise be complicated by the Lewis basicity of the nitrogen atom.[1]
Reductive amination stands as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines.[2][3] This process, which involves the conversion of a carbonyl group to an amine via an intermediate imine, is indispensable for building the complex amine-containing structures prevalent in pharmaceuticals. This guide provides an in-depth analysis of the conditions, mechanisms, and best practices for the successful reductive amination of carbonyl-containing 3-methoxypyridine derivatives, with a focus on achieving high yields and purity.
The Mechanism: A Tale of Two Steps
Reductive amination is a sequential, often one-pot, reaction.[4] Understanding the underlying mechanism is critical for troubleshooting and optimization. The process can be broken down into two distinct, equilibrium-driven stages.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the 3-methoxypyridine derivative (aldehyde or ketone). This forms a transient hemiaminal intermediate, which then eliminates a molecule of water to yield a C=N double bond. Under the neutral or weakly acidic conditions typical for this reaction, the resulting imine is protonated to form a highly electrophilic iminium ion.[2][4]
-
Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This step is irreversible and drives the entire equilibrium towards the final amine product.[5]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6] This selectivity prevents the wasteful formation of the corresponding alcohol as a side product.
Caption: Figure 1: General Mechanism of Reductive Amination
Optimizing Reaction Conditions: A Comparative Analysis
The choice of reducing agent is the most critical parameter for a successful reductive amination. While several options exist, Sodium Triacetoxyborohydride (STAB) has emerged as the gold standard for its exceptional selectivity and mildness.[7][8]
| Reagent | Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, MeCN | High Selectivity: Reduces iminium ions much faster than ketones/aldehydes, enabling one-pot procedures.[4][6] Mild: Tolerates a wide range of functional groups (esters, nitro groups, etc.).[8] Non-Toxic: Safer alternative to cyanoborohydrides.[4] | Moisture sensitive; slightly higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Effective and selective in weakly acidic conditions (pH 5-6).[9] | Highly Toxic: Releases toxic HCN gas upon acidification during workup.[9][10] Less reactive than STAB. |
| Pyridine Borane | C₅H₅N·BH₃ | MeOH | Mild and effective alternative to cyanoborohydrides.[10] | Can sometimes lead to over-alkylation if conditions are not optimized.[10] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | Alcohols, EtOAc | "Green" method with H₂ as the only byproduct.[11] Cost-effective for large scale. | Requires specialized hydrogenation equipment. Catalyst may be sensitive to pyridine poisoning. May reduce other functional groups (e.g., nitro, C=C bonds).[7] |
For derivatives of 3-methoxypyridine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior functional group tolerance and operational simplicity, which are paramount in complex molecule synthesis.[6][7] 1,2-Dichloroethane (DCE) is the preferred solvent as reactions are often faster and cleaner than in other aprotic solvents like THF.[8]
Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(3-methoxypyridin-4-yl)methanamine
This protocol describes a standard, reliable procedure for the reductive amination of 3-methoxypyridine-4-carboxaldehyde with benzylamine using Sodium Triacetoxyborohydride.
Caption: Figure 2: Experimental Workflow
Materials:
-
3-methoxypyridine-4-carboxaldehyde (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxypyridine-4-carboxaldehyde (1.0 equiv.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add benzylamine (1.1 equiv.) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.[4]
-
Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.5 equiv.) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.
-
Quenching: Upon completion, cool the reaction vessel in an ice-water bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (hydrogen) will occur. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-(3-methoxypyridin-4-yl)methanamine.
Troubleshooting and Field-Proven Insights
-
Low Yield / Incomplete Reaction: If the reaction stalls, ensure all reagents and the solvent were anhydrous. Moisture can hydrolyze the imine intermediate and decompose the reducing agent. A small amount of acetic acid (0.5-1.0 equiv) can be added to catalyze imine formation, especially with less reactive ketones or hindered amines.[7][9]
-
Alcohol Byproduct Formation: The presence of the alcohol derived from the starting aldehyde indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This suggests the reducing agent is too reactive or the imine formation is too slow. Using STAB, this is rare, but if it occurs, ensure the amine is added and stirred with the aldehyde before the reducing agent is introduced.[4]
-
Over-alkylation (for Primary Amines): If the desired secondary amine product reacts further with the aldehyde to form a tertiary amine, a stepwise or indirect procedure may be beneficial.[7] This involves pre-forming and isolating the imine, followed by its reduction in a separate step with a less selective reducing agent like Sodium Borohydride (NaBH₄) in methanol.[8][9]
References
- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem. (URL Not Available)
- Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (URL Not Available)
-
Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. RSC Publishing. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. ACS Publications. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]
-
A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Reductive amination. Wikipedia. [Link]
- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
Application Note: 1-(3-Methoxypyridin-2-yl)butan-1-amine as a Hemilabile Ligand in Asymmetric Catalysis
Introduction & Mechanistic Rationale
The development of robust, highly enantioselective transition-metal catalysts relies heavily on the rational design of chiral ligands. 1-(3-Methoxypyridin-2-yl)butan-1-amine represents a sophisticated evolution of the classic pyridin-2-ylmethanamine scaffold, which has been widely recognized for its cooperative ligand behavior in homogeneous catalysis[1]. Furthermore, pyridin-2-amine derivatives are highly versatile in forming C–N and C–O bonds via transition-metal cross-coupling[2].
By incorporating a butyl chain at the benzylic position and a methoxy group on the pyridine ring, this specific ligand introduces two critical features for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) :
-
Chiral Steric Bulk: The C1-butyl group provides a rigid steric environment. During the transition state of hydride transfer, this bulk forces the incoming ketone to adopt a specific spatial orientation, ensuring high enantiomeric excess (ee%).
-
Hemilability (The "Windshield Wiper" Effect): The 3-methoxy substituent acts as a hemilabile donor. Similar to its proven role in stabilizing Grubbs-type ruthenium complexes during alkene metathesis, the oxygen atom can transiently coordinate to the metal center[3]. It stabilizes highly reactive, coordinatively unsaturated 16-electron intermediates, preventing catalyst degradation, but easily dissociates to allow substrate binding.
Ligand Coordination & The Catalytic Cycle
In Ru-catalyzed ATH, the precatalyst undergoes base-promoted HCl elimination to form the active 16-electron species. Traditional bidentate N,N-ligands often leave this species vulnerable to decomposition if not immediately stabilized by the hydrogen donor (isopropanol). The 3-methoxy group mitigates this by weakly coordinating to the Ru center, forming a transient N,N,O-tridentate complex.
Ru-catalyzed ATH catalytic cycle highlighting the hemilabile intermediate.
Experimental Protocols
Self-Validating System Design: To ensure the trustworthiness of your results, this protocol requires a parallel control reaction lacking the chiral ligand. A high conversion in the control indicates background achiral reduction (often caused by trace metal impurities or excessive base), which invalidates the ee% of the main reaction. A successful setup will show <5% conversion in the control and >95% conversion in the ligand-containing vessel.
Protocol A: In Situ Precatalyst Generation
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with[RuCl₂(p-cymene)]₂ (0.025 mmol) and enantiopure (R)-1-(3-methoxypyridin-2-yl)butan-1-amine (0.055 mmol, 1.1 equiv per Ru atom).
-
Complexation: Add anhydrous dichloromethane (DCM, 5 mL). Stir at room temperature for 2 hours.
-
Causality Note: The solution will transition from dark red to a vibrant yellow-orange. This color shift is the visual confirmation of successful bidentate N,N-coordination displacing the chloride bridges of the Ru dimer.
-
-
Solvent Exchange: Remove DCM under reduced pressure to yield the solid precatalyst.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
-
Reaction Setup: To the flask containing the precatalyst, add anhydrous isopropanol (10 mL) and the aryl ketone substrate (5.0 mmol).
-
Activation: Inject a solution of potassium tert-butoxide (t-BuOK, 0.25 mmol, 0.1 M in isopropanol).
-
Causality Note: The base is strictly required to abstract the chloride ligand and the amine proton, generating the active Ru-amide species. Isopropanol serves a dual purpose as both the solvent and the hydride source.
-
-
Reaction: Stir at 40 °C for 8 hours.
-
Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica to remove the Ru complex.
Step-by-step experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Data Presentation
Table 1: Optimization of Reaction Conditions (Acetophenone Model)
Conditions: 5.0 mmol acetophenone, 1.0 mol% Ru precatalyst, 10 mL solvent, 8 hours.
| Entry | Solvent | Base (mol%) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | iPrOH | None | 40 | < 5 | N/A |
| 2 | iPrOH | t-BuOK (5%) | 25 | 62 | 92 |
| 3 | iPrOH | t-BuOK (5%) | 40 | > 99 | 96 |
| 4 | HCOOH/Et₃N | None | 40 | 85 | 88 |
| 5 (Control) | iPrOH | t-BuOK (5%) | 40 | < 5 | N/A |
Table 2: Substrate Scope using Optimized Conditions
Conditions: Entry 3 parameters applied to various aryl ketones.
| Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 98 | 96 |
| 4-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | 99 | 95 |
| 2-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | 91 | 90 |
| Propiophenone | (R)-1-Phenylpropan-1-ol | 95 | 94 |
Troubleshooting & Best Practices
-
Incomplete Conversion: If conversion stalls below 50%, the active catalyst has likely degraded. This usually occurs if the isopropanol is not strictly anhydrous. Water competes with the hemilabile 3-methoxy group for the vacant coordination site, leading to irreversible formation of inactive Ru-hydroxo species.
-
Low Enantiomeric Excess (ee%): Ensure the reaction temperature does not exceed 40 °C. Elevated temperatures increase the rate of the reverse reaction (dehydrogenation of the chiral alcohol product), which racemizes the stereocenter over time.
-
Precatalyst Color Check: If the precatalyst solution remains dark red after 2 hours in DCM, the ligand has not coordinated. Verify the purity of the 1-(3-methoxypyridin-2-yl)butan-1-amine ligand, as trace acidic impurities can protonate the pyridine nitrogen, preventing metal binding.
References
-
Tole, T. T., Jordaan, J. H. L., & Vosloo, H. C. M. (2019). Catalysis of linear alkene metathesis by Grubbs-type ruthenium alkylidene complexes containing hemilabile α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands. Beilstein Journal of Organic Chemistry, 15, 194–209.
-
University of Amsterdam (UvA) Repository. Chapter 1. Cooperative Ligands in Homogeneous Catalysis.
-
Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Journal of Chemical Research, 45(5-6).
Sources
Application Note: Grignard Reaction Protocols for Synthesizing Pyridyl Amines
This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the specific challenges of working with electron-deficient pyridine scaffolds in organometallic chemistry.
Introduction: The Pyridine Paradox
Synthesizing functionalized pyridyl amines via Grignard chemistry presents a "Pyridine Paradox." The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack by the Grignard reagent at the C2/C4 positions (addition) rather than the desired substitution or exchange. Furthermore, the Lewis-basic nitrogen can coordinate with the magnesium center, quenching reactivity or altering regioselectivity.
When an amine functionality is present (e.g., aminopyridines), the challenge compounds: acidic protons on primary/secondary amines will instantly quench Grignard reagents, and the nitrogen lone pair offers a secondary coordination site.
This guide details three engineered protocols to overcome these barriers, utilizing Turbo-Grignard technology (Knochel-Hauser) and Lewis-Acid activation to synthesize complex pyridyl amines.
Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate against this logic flow:
Figure 1: Decision matrix for selecting the appropriate Grignard protocol based on substrate structure and synthetic goals.
Core Technologies & Mechanistic Insight
The "Turbo" Advantage (LiCl Mediation)
Traditional Grignard reagents (
-
Mechanism: LiCl coordinates to the Mg center, creating a highly reactive "ate" complex or simply preventing aggregation. This allows Halogen-Magnesium exchange to occur faster than competing nucleophilic addition to the pyridine ring.
-
Impact: Enables exchange at
or Room Temperature (RT), avoiding the cryogenic conditions ( ) required for Lithium-Halogen exchange, which often leads to precipitation or side reactions.
Protecting Group Strategy
For aminopyridines, the amine must be masked.
-
Recommended: Boc (tert-Butyloxycarbonyl) .[1]
-
Why: Stable to Grignards at
. The bulky tert-butyl group also sterically hinders coordination to the pyridine nitrogen. -
Avoid: Acetamides (reactive carbonyls) or Fmoc (base labile).
-
-
Alternative: Bis-silyl protection (e.g., LHMDS generated) . In situ deprotonation with 2 equivalents of base can sometimes protect the amine as a magnesiate, but this consumes reagent.
Protocol 1: Functionalization via Turbo-Grignard Exchange
Objective: Introduce an electrophile (E+) to a halogenated aminopyridine scaffold. Substrate: N-Boc-Bromo-Aminopyridine.
Materials
-
Substrate: 2-(N-Boc-amino)-5-bromopyridine (dried under vacuum).
-
Reagent:
(Turbo Grignard), ~1.3 M in THF (Commercial or prepared).[2] -
Solvent: Anhydrous THF (Ether is less effective for LiCl solubility).
-
Electrophile: Aldehyde, Ketone, or Weinreb Amide.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add the N-Boc-bromopyridine (1.0 equiv) and dissolve in anhydrous THF (
concentration). -
Exchange (The Critical Step):
-
Cool the solution to
(Ice/Salt bath). Note: While Turbo Grignards work at RT, the Boc group is safer at lower temps. -
Add
(1.1 equiv) dropwise over 10 minutes. -
Monitor: Stir for 30–60 minutes. Verify exchange by GC-MS (quench a small aliquot with MeOH; look for the des-bromo product).
-
Insight: If exchange is sluggish, warm to
. The LiCl prevents the "scrambling" often seen with standard Grignards.
-
-
Trapping:
-
Once the Pyridyl-Magnesium species is formed, cool to
. -
Add the Electrophile (1.2 equiv) dissolved in minimal THF.
-
Allow to warm slowly to RT over 2 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc. The Boc group usually survives this mild workup.
-
Deprotection (Optional): Treat with TFA/DCM to reveal the free amine.
-
Data Validation:
| Parameter | Standard Grignard (EtMgBr) | Turbo Grignard (iPrMgCl·LiCl) |
|---|
| Exchange Temp | RT (often fails/slow) |
Protocol 2: The N-Oxide Route (C2-Functionalization)
Objective: Synthesize a 2-substituted pyridine (amine precursor) from a parent pyridine. Concept: Pyridine N-oxides are activated towards nucleophilic attack at the C2 position. The Grignard adds to C2, and subsequent treatment with an anhydride re-aromatizes the ring.
Workflow
-
Activation: Dissolve Pyridine N-oxide (1.0 equiv) in THF.
-
Addition:
-
Cool to
. -
Add Grignard Reagent (
, 1.1 equiv). -
Stir at RT for 1 hour. Note: No reaction occurs yet; the Grignard coordinates to the oxygen.
-
-
Elimination/Aromatization:
-
Result: 2-substituted pyridine. If R contained a protected amine, you now have a pyridyl amine.
Protocol 3: One-Pot Nitrile Addition (Side-Chain Synthesis)
Objective: Convert a Cyanopyridine or Pyridyl-Grignard + Nitrile into a primary amine.
Reaction:
Step-by-Step Methodology
-
Grignard Formation: Prepare Pyridyl-MgX via Protocol 1 (Turbo exchange).
-
Nitrile Addition:
-
Add the nitrile (e.g., Benzonitrile or an alkyl nitrile) to the Grignard solution at
. -
Catalyst: Add 10 mol% CuBr·SMe2 if the nitrile is sterically hindered. Copper catalyzes the addition and suppresses side reactions.
-
Stir at RT until the nitrile is consumed (forms the magnesium imine salt).
-
-
In-Situ Reduction (The "One-Pot" Trick):
-
Do not quench with acid yet.
-
Dilute with dry MeOH (carefully, exothermic).
-
Add Sodium Borohydride (
, 2.0 equiv) portion-wise. -
Chemistry: The MeOH protonates the Mg-imine to an imine (
), which is immediately reduced by borohydride to the amine ( ).
-
-
Workup: Acid/Base extraction to isolate the basic amine product.
Figure 2: One-pot conversion of Nitriles to Amines via Grignard addition and in-situ Borohydride reduction.
Troubleshooting & Safety
-
The "Wet" Quench: Pyridyl Grignards are notoriously sensitive to moisture. Even "dry" solvents from a column can have enough water to kill the reaction. Recommendation: Store THF over 3Å molecular sieves for 24h post-dispensing if unsure.
-
Self-Quenching: If your substrate has an unprotected N-H (even an amide), the Grignard will act as a base, not a nucleophile. Always use 2.1 equiv of Grignard if you cannot protect the N-H (1 eq to deprotonate, 1 eq to react), though protection is far superior.
-
Safety: The reaction of Turbo Grignard with moisture generates heat and HCl gas (from LiCl hydrolysis). Quench carefully.
References
-
Knochel, P., et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, 2003.[9]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.
-
Andersson, H., et al. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides." Organic Letters, 2007.[10][11]
-
Peltan, J. "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction." University of Mississippi Honors Theses, 2021.
-
Fier, P. S., et al. "Direct C–H Amination of Pyridines." Science, 2020. (Contextual reference for non-Grignard alternatives).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis routes for 1-(3-Methoxypyridin-2-yl)butan-1-amine
Application Note: Scalable Asymmetric Synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine
Executive Summary
The 1-(pyridin-2-yl)butan-1-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a chiral building block for kinase inhibitors (e.g., MSK1, CCR5 antagonists) and GPCR ligands. The introduction of a methoxy group at the 3-position of the pyridine ring creates specific steric and electronic environments that enhance selectivity but complicate synthesis due to steric crowding and potential chelation effects.
This guide details a scalable, enantioselective protocol for synthesizing 1-(3-methoxypyridin-2-yl)butan-1-amine (CAS 1213055-02-7) . While racemic routes (reductive amination) exist, this protocol prioritizes the Ellman’s Sulfinamide approach. This route is selected for its high diastereoselectivity, scalability, and ability to yield enantiopure amine salts suitable for GMP downstream processing.
Retrosynthetic Analysis & Strategy
The most robust disconnection relies on the nucleophilic addition of a propyl organometallic reagent to a chiral imine. This approach avoids the harsh reducing conditions of ketone reductive amination and establishes the stereocenter in a single, controlled step.
Strategic Advantages:
-
Chirality: Use of (
)- or ( )-tert-butanesulfinamide allows access to either enantiomer. -
Atom Economy: Direct addition of the propyl chain to the aldehyde-derived imine is more efficient than synthesizing the ketone intermediate.
-
Purity: The sulfinyl group serves as a dual protecting/directing group, minimizing side reactions at the pyridine nitrogen.
Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.
Detailed Experimental Protocol
Phase 1: Formation of the Chiral Sulfinyl Imine
Objective: Condense the aldehyde with the chiral auxiliary to form the activated electrophile.
Reagents:
-
3-Methoxypyridine-2-carboxaldehyde (1.0 equiv)
-
(
)-2-Methyl-2-propanesulfinamide (1.1 equiv) -
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 equiv) -
Solvent: Anhydrous THF or DCM (0.5 M concentration)
Protocol:
-
Setup: Charge a flame-dried reactor with 3-methoxypyridine-2-carboxaldehyde and (
)-tert-butanesulfinamide under nitrogen atmosphere. -
Solvation: Add anhydrous THF. Stir to dissolve.
-
Activation: Add Ti(OEt)
dropwise at room temperature (RT). The solution will turn yellow/orange. -
Reaction: Stir at RT for 12–18 hours. Monitor conversion by HPLC or TLC (EtOAc/Hexanes).
-
Checkpoint: The reaction is equilibrium-driven; Ti(OEt)
acts as a water scavenger to drive it to completion.
-
-
Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white titanium oxide precipitate will form.
-
Workup: Filter the slurry through a Celite pad to remove titanium salts. Wash the cake with EtOAc.
-
Purification: Dry the organic phase (Na
SO ), concentrate, and purify via silica gel chromatography (0-30% EtOAc in Hexanes) if necessary.-
Note: The imine is generally stable but should be stored at -20°C under inert gas.
-
Phase 2: Diastereoselective Grignard Addition
Objective: Install the butyl chain with high stereocontrol.
Reagents:
-
Sulfinyl Imine (from Phase 1) (1.0 equiv)
-
Propylmagnesium Bromide (2.0 M in ether/THF) (2.0 equiv)
-
Solvent: Anhydrous DCM (preferred for higher diastereoselectivity) or THF.
Mechanism & Stereochemistry: The 3-methoxy group on the pyridine ring introduces a potential chelation site. However, in non-coordinating solvents (DCM), the reaction typically proceeds via a non-chelated transition state controlled by the bulky tert-butyl group of the sulfinamide, yielding the expected stereochemistry (Ellman Model).
Protocol:
-
Cooling: Dissolve the sulfinyl imine in anhydrous DCM and cool to -78°C.
-
Addition: Add PropylMgBr dropwise over 30 minutes, maintaining internal temperature below -70°C.
-
Critical Control: Rapid addition causes local heating, which erodes diastereomeric ratio (dr).
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.
-
Quench: Cool to 0°C and quench with saturated NH
Cl solution. -
Extraction: Extract with DCM (3x). Dry combined organics over Na
SO . -
Analysis: Analyze crude by
H NMR to determine dr. If dr > 95:5, proceed. If lower, recrystallization or column chromatography is required.
Phase 3: Deprotection to Amine Salt
Objective: Cleave the auxiliary to release the primary amine.
Protocol:
-
Dissolution: Dissolve the sulfinamide intermediate in MeOH.
-
Cleavage: Add 4N HCl in dioxane (4.0 equiv) at 0°C.
-
Stir: Warm to RT and stir for 1 hour. A white precipitate (amine hydrochloride) often forms.
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove sulfinic acid byproducts.
-
Final Product: Filter the white solid to obtain 1-(3-methoxypyridin-2-yl)butan-1-amine dihydrochloride .
Process Safety & Scale-Up Engineering
| Hazard Class | Critical Control Measure |
| Exotherm | Grignard addition is highly exothermic. On >100g scale, use a dosing pump coupled to a temperature probe to stop addition if T > -65°C. |
| Titanium Waste | Ti(OEt) |
| Pyridine Toxicity | Pyridine derivatives are potential neurotoxins. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, goggles). |
| Racemization | The benzylic-like proton at the chiral center is adjacent to an electron-deficient pyridine ring. Avoid strong bases and high temperatures (>40°C) during workup of the free base. |
Analytical Controls
1. High-Performance Liquid Chromatography (HPLC):
-
Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
2. Nuclear Magnetic Resonance (NMR):
-
H NMR (400 MHz, DMSO-d
): Diagnostic signals include the methoxy singlet (~3.8 ppm), the chiral methine triplet/quartet (~4.2 ppm), and the propyl methyl triplet (~0.85 ppm). -
Validation: Absence of tert-butyl singlet (~1.1 ppm) confirms complete deprotection.
Alternative Route (Racemic)
For applications where chirality is not required, or for generating analytical standards:
-
Precursor: React 3-methoxypyridine-2-carbonitrile with PropylMgBr followed by acidic hydrolysis to yield 1-(3-methoxypyridin-2-yl)butan-1-one (Ketone).
-
Reductive Amination: Treat the ketone with NH
OAc and NaBH CN in MeOH.-
Note: This route is generally lower yielding due to the steric hindrance of the 3-methoxy group affecting the ketone's reactivity.
-
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995.
-
Sigma-Aldrich. "Ellman's Sulfinamides - Application Guide". Merck KGaA.
-
Trécourt, F.; et al. (2004). "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange". Tetrahedron, 56(10), 1349-1360. (Describes magnesiation/functionalization of bromopyridines to access precursors).
-
PubChem Compound Summary. "1-(3-Methoxypyridin-2-yl)butan-1-amine (CAS 1213055-02-7)". National Center for Biotechnology Information.
Derivatization of 1-(3-Methoxypyridin-2-yl)butan-1-amine for Library Generation: An Application Note and Protocol Guide
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4][5] This application note provides a comprehensive guide for the derivatization of 1-(3-methoxypyridin-2-yl)butan-1-amine, a versatile building block for the generation of diverse chemical libraries aimed at drug discovery and lead optimization. We present detailed, field-proven protocols for three key derivatization strategies: acylation, sulfonylation, and reductive amination. The rationale behind experimental choices, troubleshooting guidance, and methods for library purification and characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 1-(3-Methoxypyridin-2-yl)butan-1-amine Scaffold
The 1-(3-methoxypyridin-2-yl)butan-1-amine scaffold incorporates several key features that make it an attractive starting point for library synthesis in drug discovery. The pyridine ring is a common motif in numerous biologically active compounds, often serving as a crucial pharmacophore.[3][4][5] The primary amine at the benzylic-like position provides a readily accessible handle for a multitude of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. The methoxy group on the pyridine ring can influence the molecule's electronic properties and metabolic stability, while the butyl chain provides a degree of lipophilicity that can be further modified.
The generation of a chemical library from this scaffold allows for the rapid exploration of structure-activity relationships (SAR), a critical process in identifying compounds with improved potency, selectivity, and pharmacokinetic properties.[5] This guide provides the foundational chemistry to empower researchers to construct such libraries efficiently and with a high degree of quality control.
Library Generation Workflow
The overall strategy for generating a diverse library from 1-(3-methoxypyridin-2-yl)butan-1-amine involves parallel synthesis, purification, and characterization. A visual representation of this workflow is provided below.
Caption: General workflow for library generation.
Derivatization Strategies and Protocols
The primary amine of 1-(3-methoxypyridin-2-yl)butan-1-amine is a versatile nucleophile, amenable to a variety of bond-forming reactions. We will focus on three robust and widely applicable methods: acylation, sulfonylation, and reductive amination.
Acylation: Formation of Amides
Acylation of the primary amine with a library of acylating agents (e.g., acyl chlorides or anhydrides) is a straightforward and reliable method for introducing a wide range of functional groups. The resulting amides are generally stable and can participate in various biological interactions.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the amide. A base is typically required to neutralize the acidic byproduct.
Protocol: Parallel Acylation in a 96-Well Plate
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Prepare a 0.22 M stock solution of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), in anhydrous DCM.
-
Prepare 0.2 M stock solutions of a library of diverse acyl chlorides or anhydrides (1.0 eq) in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Setup:
-
In a 96-well reaction block, add the 1-(3-methoxypyridin-2-yl)butan-1-amine stock solution to each well.
-
Add the base stock solution to each well.
-
Using a liquid handling robot or multichannel pipette, add the acylating agent stock solutions from the reagent plate to the corresponding wells of the reaction block.
-
Seal the reaction block and shake at room temperature for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
-
-
Workup:
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) and shaking.
-
Separate the organic layer. This can be achieved using a 96-well plate with a phase separation membrane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic extracts over anhydrous sodium sulfate in a filter plate and concentrate under reduced pressure.
-
Table 1: Representative Acylation Conditions
| Acylating Agent | Base (eq) | Solvent | Time (h) |
| Acetyl chloride | TEA (1.1) | DCM | 2 |
| Benzoyl chloride | DIPEA (1.1) | DCM | 4 |
| Propionic anhydride | TEA (1.1) | DCM | 3 |
Sulfonylation: Formation of Sulfonamides
Sulfonylation with a library of sulfonyl chlorides provides access to sulfonamide derivatives, another important class of compounds in medicinal chemistry.[6][7]
Mechanism: Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.[8] A base is used to neutralize the generated HCl.[8]
Protocol: Parallel Sulfonylation
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in anhydrous DCM.
-
Prepare a 0.22 M stock solution of pyridine (1.1 eq) in anhydrous DCM.
-
Prepare 0.2 M stock solutions of a library of sulfonyl chlorides (1.0 eq) in anhydrous DCM in a 96-well plate.
-
-
Reaction Setup:
-
Cool the 96-well reaction block containing the amine and pyridine solutions to 0 °C.
-
Add the sulfonyl chloride solutions to the corresponding wells.
-
Allow the reactions to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by LC-MS.
-
-
Workup:
-
Quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the products with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[6]
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate.
-
Table 2: Representative Sulfonylation Conditions
| Sulfonyl Chloride | Base (eq) | Solvent | Temperature | Time (h) |
| Benzenesulfonyl chloride | Pyridine (1.1) | DCM | 0 °C to RT | 6 |
| p-Toluenesulfonyl chloride | Pyridine (1.1) | DCM | 0 °C to RT | 8 |
| Methanesulfonyl chloride | TEA (1.1) | DCM | 0 °C to RT | 4 |
Reductive Amination: Formation of Secondary Amines
Reductive amination with a library of aldehydes and ketones is a powerful method for generating secondary amines, avoiding the over-alkylation issues associated with direct alkylation.[9]
Mechanism: The reaction involves the initial formation of an imine or iminium ion intermediate from the primary amine and the carbonyl compound, which is then reduced in situ by a selective reducing agent.[10] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and tolerant of a wide range of functional groups.[11]
Protocol: Parallel Reductive Amination
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 1-(3-methoxypyridin-2-yl)butan-1-amine (1.0 eq) in 1,2-dichloroethane (DCE).
-
Prepare 0.2 M stock solutions of a library of aldehydes or ketones (1.0 eq) in DCE in a 96-well plate.
-
Prepare a 0.3 M suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCE.
-
-
Reaction Setup:
-
Add the amine stock solution to a 96-well reaction block.
-
Add the aldehyde or ketone stock solutions to the corresponding wells.
-
Add a small amount of acetic acid (catalytic) to each well.
-
Stir the mixtures for 30-60 minutes at room temperature to allow for imine formation.
-
Add the STAB suspension to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Workup:
-
Quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with DCM.
-
Separate and dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Table 3: Representative Reductive Amination Conditions
| Carbonyl Compound | Reducing Agent (eq) | Solvent | Time (h) |
| Benzaldehyde | STAB (1.5) | DCE | 16 |
| Cyclohexanone | STAB (1.5) | DCE | 24 |
| Isobutyraldehyde | STAB (1.5) | DCE | 12 |
Purification and Characterization of the Library
The purity of compounds in a screening library is crucial for obtaining reliable biological data.[12] High-throughput purification is therefore a critical step in the library generation workflow.
High-Throughput Purification
Preparative High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the industry standard for the purification of combinatorial libraries.[13][14]
General Procedure:
-
Dissolve the crude product from each well in a suitable solvent (e.g., DMSO/methanol).
-
Inject each sample onto a preparative reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the eluent with a UV detector and a mass spectrometer.
-
Collect fractions corresponding to the desired product mass.
-
Combine the pure fractions and lyophilize to obtain the final products.
Quality Control and Characterization
Each purified compound should be analyzed to confirm its identity and assess its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis.[15][16] It provides information on the retention time, which is related to the compound's polarity, and the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. Purity is typically assessed by integrating the peak area of the desired compound relative to the total peak area in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library or for key compounds, ¹H NMR spectroscopy should be performed to confirm the structure.[17][18] While not typically feasible for every compound in a large library, it provides definitive structural information.
Caption: Purification and characterization workflow.
Conclusion
This application note provides a robust framework for the derivatization of 1-(3-methoxypyridin-2-yl)butan-1-amine to generate diverse chemical libraries. The detailed protocols for acylation, sulfonylation, and reductive amination, coupled with guidelines for purification and characterization, offer a comprehensive resource for researchers in drug discovery. By systematically applying these methodologies, scientists can efficiently explore the chemical space around this valuable scaffold, accelerating the identification of novel therapeutic agents.
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11649-11653. [Link]
-
Wikipedia. Reductive amination. Accessed March 3, 2026. [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19343-19347. [Link]
- Bing, Y. (Ed.). (2003).
-
Kyranos, J. N., & Hogan, J. C. (2002). High throughput purification of combinatorial libraries. Current Opinion in Drug Discovery & Development, 5(4), 577-584. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Zhang, X., et al. (2006). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 8(5), 717-724. [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
-
Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(6), 469-487. [Link]
-
Gathungu, R. M., et al. (2018). The integration of LC‐MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. ResearchGate. [Link]
-
Nandi, G. C., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(1), 55-63. [Link]
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Mondal, S., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 856-863. [Link]
-
Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Accessed March 3, 2026. [Link]
-
La Trobe University. Small Molecule Structure Characterisation. Accessed March 3, 2026. [Link]
-
Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10. [Link]
-
O'Hagan, D. (2000). Pyridine and its derivatives in medicinal chemistry. Journal of the Chemical Society, Perkin Transactions 1, (19), 3041-3051. [Link]
-
Kaur, A., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
-
PubChem. (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine. Accessed March 3, 2026. [Link]
-
Vitaku, E., et al. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Discovery Today, 19(5), 510-529. [Link]
-
Kersten, K., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. [Link]
-
Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4114. [Link]
-
Al-Hussain, S. A., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1463. [Link]
-
Zhang, L., et al. (2015). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening... ResearchGate. [Link]
-
Govek, S. P., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6464-6467. [Link]
-
Valero, R., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 438. [Link]
-
Valero, R., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
Chen, C. L., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(1), 104-109. [Link]
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Protecting group strategies for 1-(3-Methoxypyridin-2-yl)butan-1-amine
Executive Summary & Strategic Analysis
This guide details the protection and deprotection strategies for 1-(3-Methoxypyridin-2-yl)butan-1-amine , a critical chiral intermediate often found in kinase inhibitors and GPCR ligands.
The Molecule: Unique Challenges
The structure presents a "Dual-Base, Sterically Congested" challenge that defeats standard textbook protocols:
-
The "Picolinic" Acidity Trap: The amine is attached to a carbon
to the pyridine ring. This position is "benzylic-like" (picolinic). When the amine is converted to a carbamate (Boc/Fmoc), the -proton becomes significantly more acidic. Strong bases can deprotonate this position, leading to racemization of the chiral center. -
The Pyridine "Salt Sink": The pyridine nitrogen (pK
~5.2) is basic.[1] Acidic deprotection (e.g., TFA for Boc) protonates both the amine and the pyridine, yielding a hygroscopic bis-salt that complicates isolation and stoichiometry in subsequent steps. -
The 3-Methoxy Steric Wall: The methoxy group at position 3 creates significant steric hindrance around the amine at position 2. This slows down the installation of bulky protecting groups (like Trityl) and affects the kinetics of nucleophilic attack.
Decision Matrix: Selecting the Right Group
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Primary Utility | General synthesis; robustness.[2] | Base-labile; Acid-sensitive targets. | "Forever" protection; Orthogonal. |
| Installation | Fast. (Boc | Medium. (Fmoc-OSu is bulky). | Medium. (Cbz-Cl is reactive). |
| Removal | Acid (TFA/HCl).[3] | Base (Piperidine/DBU).[2] | Hydrogenolysis (H |
| Pyridine Compatibility | Low. Forms Pyridinium salts. | High. No salts formed. | Medium. Pyridine poisons Pd catalysts. |
| Racemization Risk | Low (Acid removal is safe). | Medium (Base removal requires care). | Low. |
Protocol A: The Boc Strategy (Acid Labile)
Best For: Early-stage synthesis where acid stability is acceptable. Critical Workaround: This protocol includes a specialized Solid-Phase Extraction (SPE) step to handle the pyridinium salt issue.
Installation of Boc Group
Reagents: Boc
-
Dissolution: Dissolve 1-(3-Methoxypyridin-2-yl)butan-1-amine (1.0 equiv) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: TEA is preferred over DIPEA here to minimize steric clash with the 3-OMe group.
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls due to the 3-OMe sterics, add DMAP (0.05 equiv) as a catalyst.
-
-
Workup: Wash with 0.5 M citric acid (removes TEA without protonating pyridine strongly enough to extract it), then brine. Dry over Na
SO .
Deprotection & Desalting (The "Free-Base" Protocol)
Standard TFA removal yields a sticky trifluoroacetate salt. This protocol yields the clean, free amine.
-
Acidolysis: Dissolve the Boc-protected intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2 hours.
-
Concentration: Remove volatiles in vacuo. Do not heat above 40°C to prevent thermal degradation.
-
Result: You now have the Pyridinium/Ammonium bis-trifluoroacetate salt.
-
-
SCX-2 Desalting (The "Pro" Step):
-
Suspend the crude salt in MeOH.
-
Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (1 g sorbent per mmol amine).
-
Wash 1: Flush with MeOH (3 column volumes). Elutes non-basic impurities.
-
Wash 2: Flush with 2 M NH
in MeOH. Elutes the target free amine.
-
-
Isolation: Concentrate the ammoniacal eluate.
-
Outcome: Pure, free-based 1-(3-Methoxypyridin-2-yl)butan-1-amine.
-
Protocol B: The Fmoc Strategy (Base Labile)
Best For: Late-stage synthesis or when the molecule contains acid-sensitive groups (e.g., acetals, t-butyl esters).
Risk: Prolonged exposure to base can racemize the
Installation
Reagents: Fmoc-OSu, NaHCO
-
Setup: Dissolve amine (1.0 equiv) in 1:1 Dioxane/Water.
-
Buffer: Add NaHCO
(2.0 equiv). Use inorganic base to avoid basicity spikes that cause racemization. -
Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) in one portion.
-
Reaction: Stir vigorously at RT for 12 hours.
-
Why Fmoc-OSu? Fmoc-Cl is too reactive and acidic (generates HCl), increasing side reactions with the pyridine ring.
-
Controlled Deprotection
Standard 20% Piperidine is too aggressive for this chiral center over long periods.
-
Cocktail: Prepare a solution of 5% Piperidine + 1% DBU in DMF.
-
Reaction: Add solution to the protected amine. Stir for exactly 15–30 minutes. Monitor via LCMS.
-
Quench: Immediately dilute with cold ether/heptane to precipitate the amine (if solid) or extract.
-
Chiral Check: Verify enantiomeric excess (ee) via Chiral HPLC immediately after isolation.
Visualized Workflows
Boc Protection & Desalting Logic
The following diagram illustrates the critical path for handling the pyridine salt during Boc chemistry.
Caption: Workflow for Boc strategy emphasizing the critical SCX-2 desalting step to recover the free pyridine base.
Racemization Risk Pathway
Understanding why the Fmoc route requires care.
Caption: Mechanism of base-catalyzed racemization driven by the acidity of the picolinic position.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of these protocols, you must validate the chiral integrity of the product.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Note: DEA is required to suppress the tailing caused by the basic pyridine nitrogen.
-
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: >98% ee.
NMR Diagnostic
-
1H NMR (DMSO-d6): Look for the alpha-proton signal (methine next to N). In the racemate, this signal often broadens or splits if diastereomeric salts are formed. In the pure enantiomer, it should be a sharp multiplet.
-
13C NMR: The methoxy carbon (C-OMe) is a distinct handle at ~55-60 ppm.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for general deprotection conditions).
-
Agami, C., et al. (2002).[3] "Orthogonal protection of amines." Tetrahedron, 58(15), 2967-2975. Link
-
O'Brien, P., et al. (2018).[7] "A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine." Journal of the American Chemical Society. (Discusses handling of chiral pyridyl amines). Link
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." (Guidance on base-catalyzed racemization). Link
-
Highfine Biotech. (2023). "Double BOC protection selective removal method." (Insights into Lewis acid mediated removal). Link
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine
Welcome to the technical support guide for the synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic yields. The following question-and-answer guide provides in-depth, field-proven insights into the most prevalent synthetic routes and their associated challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(3-Methoxypyridin-2-yl)butan-1-amine, and which is recommended?
There are two primary and effective strategies for synthesizing this target molecule:
-
Reductive Amination of a Ketone Precursor: This is often the most direct and reliable method. It involves the reaction of 2-butyryl-3-methoxypyridine with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This one-pot approach is highly efficient and a cornerstone of amine synthesis.[1]
-
Grignard Addition to a Nitrile or Aldehyde: This route typically involves reacting an organometallic reagent, such as propylmagnesium bromide, with 3-methoxypyridine-2-carbonitrile. The resulting metalloimine is then hydrolyzed and reduced to the target amine. While effective, Grignard reactions involving pyridine scaffolds can be challenging due to the Lewis basicity of the pyridine nitrogen, which can lead to side reactions.[2][3]
Recommendation: For most applications, Reductive Amination is the recommended route due to its operational simplicity, generally higher yields, and avoidance of highly reactive organometallic intermediates.
Troubleshooting Guide: Reductive Amination Route
This section addresses the most common issues encountered when synthesizing 1-(3-Methoxypyridin-2-yl)butan-1-amine via the reductive amination of 2-butyryl-3-methoxypyridine.
Q2: My reaction yield is low, and I'm recovering mostly the starting ketone. What is causing the poor conversion?
Low conversion is typically due to inefficient formation of the crucial imine or iminium ion intermediate. Several factors can contribute to this:
-
Incorrect pH: Imine formation is acid-catalyzed, but the reaction is pH-sensitive. The pH should be weakly acidic (typically 4-6). If the medium is too acidic, the amine nucleophile will be protonated and become non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack.
-
Presence of Water: The formation of the imine from the ketone and amine is a condensation reaction that releases water. This is a reversible process. If water is not effectively removed, the equilibrium will favor the starting materials.
-
Steric Hindrance: While not extreme in this case, steric bulk around the carbonyl or amine can slow down the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ketone conversion.
Q3: My main byproduct is 1-(3-methoxypyridin-2-yl)butan-1-ol. How can I prevent this?
The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent attacks the starting ketone carbonyl group before it can form the imine. This is a common issue related to the choice and timing of the reducing agent addition.
Core Cause: The reducing agent is not selective enough for the iminium ion over the ketone.
Solutions:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[4] They are mild hydride donors that are significantly more reactive towards the protonated iminium ion intermediate than towards the starting ketone, especially at a slightly acidic pH.
-
Staged Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), allow the ketone and amine source to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to establish before adding the reducing agent.
| Reagent | Pros | Cons | Citation |
| NaBH(OAc)₃ | Excellent selectivity, non-toxic, commercially available. | Can be more expensive, generates acetic acid. | [4] |
| NaBH₃CN | Excellent selectivity, classic reagent for this purpose. | Highly toxic (releases HCN gas in strong acid). | [4] |
| Catalytic Hydrogenation | "Green" chemistry, high yielding, no metal waste. | Requires specialized high-pressure equipment (H₂ gas). | [1] |
| NaBH₄ | Inexpensive, readily available. | Poor selectivity, readily reduces ketones/aldehydes. | [4] |
Q4: How can I synthesize the chiral (S)-enantiomer with high enantiomeric excess (ee)?
Achieving high enantioselectivity is critical for pharmaceutical applications. A racemic synthesis followed by resolution is possible, but a direct asymmetric synthesis is often more efficient.
-
Direct Asymmetric Reductive Amination (DARA): This is the most advanced and efficient method. It utilizes a chiral catalyst that facilitates the enantioselective reduction of the prochiral imine intermediate. Ruthenium and Iridium-based catalysts with chiral phosphine ligands (e.g., BINAP) have shown excellent results for the DARA of similar 2-acetylpyridines.[5] A study on 2-acetyl-6-substituted pyridines using Ru(OAc)₂{(S)-binap} as a catalyst achieved excellent yields and enantioselectivities.[5]
-
Enzymatic Methods: Biocatalysis using enzymes like ω-transaminases can provide extremely high enantioselectivity under mild, aqueous conditions.[6] This approach often requires screening for a suitable enzyme but can be highly effective for industrial-scale production. Enzyme immobilization can further improve reusability and process efficiency.[6]
-
Resolution of the Racemate: If an asymmetric route is not feasible, the racemic amine can be resolved.
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid). The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated.[7] The pure enantiomer is then recovered by basification.
-
Chiral Chromatography: Chiral HPLC or SFC can be used to separate the enantiomers on a preparative scale, though this is often more expensive.[][9]
-
| Method | Enantiomeric Excess (ee) | Key Considerations | Citation |
| DARA with Ru(OAc)₂{(S)-binap} | >94% | Requires hydrogen gas, catalyst cost. | [5] |
| Biocatalysis (Transaminase) | Often >99% | Requires enzyme screening and optimization. | [6] |
| Diastereomeric Salt Resolution | Variable, often >85% after crystallization. | Process can be labor-intensive; yield is capped at 50% per cycle without racemization of the unwanted enantiomer. | [7] |
Troubleshooting Guide: Grignard Addition Route
This section addresses common issues when using a Grignard reagent with a pyridine-based electrophile.
Q5: My Grignard reaction has a very low yield, with significant recovery of 2-bromopyridine (or other starting material). What went wrong?
The synthesis of pyridyl Grignard reagents or their reaction with external Grignard reagents is notoriously challenging. The "2-pyridyl problem" refers to the difficulty of using 2-pyridyl nucleophiles in cross-coupling reactions.[2]
Potential Causes & Solutions:
-
Grignard Reagent Decomposition: The Lewis basic pyridine nitrogen can coordinate to and deactivate the Grignard reagent.
-
Side Reactions: The preparation of 2-pyridylmagnesium bromide from 2-bromopyridine and magnesium often leads to the formation of bipyridyls as byproducts.[10]
-
Poor Reactivity: The C-Mg bond formation can be sluggish.
Recommended Protocol: Grignard Exchange Reaction (Halogen-Magnesium Exchange)
To circumvent these issues, a Grignard exchange reaction at low temperature is highly recommended. Instead of trying to form the pyridyl Grignard directly, you can form a more stable alkyl Grignard (like isopropylmagnesium chloride) and then have it exchange with a more accessible starting material like 2-bromo-3-methoxypyridine. This often proceeds more cleanly and at lower temperatures, minimizing side reactions.[10]
Caption: Grignard exchange for improved intermediate formation.
This approach generates the desired nucleophile in situ, which can then react with an appropriate electrophile (like butyraldehyde) to form the secondary alcohol precursor to the amine. This avoids many of the pitfalls of direct Grignard formation with pyridine substrates.[10]
Experimental Protocols
Protocol 1: Optimized Reductive Amination
This protocol is designed to maximize yield by promoting imine formation and minimizing alcohol byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butyryl-3-methoxypyridine (1.0 eq), ammonium acetate (5.0 eq), and ethanol (to make a 0.5 M solution).
-
Imine Formation: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed (monitor by TLC/LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by silica gel column chromatography.
References
-
Bull, J. A., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemical Society Reviews. [Link]
-
van der Voort, H. G. P., et al. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
-
Ashworth, I. W., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
-
Reddy, T. (2012). What are the best processes/methods for separation of chiral amine both non selective.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Yin, G., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
Parmar, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. [Link]
-
Yin, G., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Agilent Technologies. Chiral Drug Separation. [Link]
-
Kattamuri, P. V., et al. (2022). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. [Link]
-
PubChem. (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine. [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Lund University Research Portal. Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. [Link]
-
Mongin, F., & Quéguiner, G. (2013). Grignard Reactions Involving Halogenated Pyrimidines. R Discovery. [Link]
-
Kaib, P. S. J., et al. (2016). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Pande, S. S., et al. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Tianming Pharmaceutical. (2024). Case Study: Improving Yield & Purity Through Route Optimization. [Link]
-
Hu, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]
-
ResearchGate. (a) Expected products of over-reaction in the Grignard.... [Link]
-
Al-Dies, A. A., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. [Link]
- Google Patents. US3161689A - Process for making grignard reagents.
-
Tian, Y., et al. (2017). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening of piperidine in piperidino-piperidine series. ResearchGate. [Link]
-
University of Tokyo. Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. [Link]
-
Resonance. (2013). A Snippet of Grignard Reagent's History. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]
-
ScienceOpen. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. [Link]
-
Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]
-
ScienceOpen. Structural simplification: an efficient strategy in lead optimization. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of 1-(3-Methoxypyridin-2-yl)butan-1-amine
Chemical Profile & Handling Strategy
Before initiating purification, it is critical to understand the physicochemical behavior of 1-(3-Methoxypyridin-2-yl)butan-1-amine . This molecule contains two basic nitrogen centers with distinct pKa values, a feature that dictates the success of your extraction and chromatography.
Physicochemical Snapshot
| Feature | Chemical Implication | Operational Impact |
| Primary Amine ( | High Basicity (pKa | Requires pH |
| Pyridine Nitrogen | Moderate Basicity (pKa | The 3-methoxy group (electron-withdrawing by induction) slightly lowers basicity compared to unsubstituted pyridine. |
| Methoxy Group ( | Steric/Electronic Modulator | Can hinder salt formation at the pyridine nitrogen. Sensitive to strong Lewis acids (demethylation risk). |
| Chiral Center (C1) | Stereochemistry | Synthetic product is likely racemic unless asymmetric synthesis was used.[1] Enantiomers require chiral resolution.[1] |
Troubleshooting Guide (Q&A)
Q1: "My crude product is a dark oil that won't crystallize. How do I get a solid?"
A: This is common for alkyl-pyridines. The free base is likely an oil. To obtain a solid, you must disrupt the crystal lattice energy using salt formation.
-
The Fix: Do not attempt to crystallize the free base. Instead, screen for a crystalline salt.
-
Protocol: Dissolve the oil in a minimal amount of dry Ethanol or EtOAc. Add 1.1 equivalents of Oxalic acid or Fumaric acid (dissolved in warm ethanol). These often yield non-hygroscopic solids compared to HCl salts, which can turn into "gums" due to moisture absorption.
Q2: "I'm seeing severe tailing (streaking) on my silica column. The product elutes over 20 fractions."
A: This is caused by the interaction between the basic primary amine and the acidic silanol groups (
-
The Fix: You must "mask" the silanols.[2]
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your mobile phase.[3]
-
Critical Step: Flush the column with the basic mobile phase before loading your sample. This neutralizes the active sites.
-
Mobile Phase Suggestion: DCM:MeOH:
(90:9:1).
-
Q3: "My yield is low after acid-base extraction. Where is my product?"
A: You likely didn't reach a high enough pH during the basification step.
-
The Cause: The primary amine has a pKa
10.5. If you basify to pH 9 or 10 (using Bicarbonate), the amine remains largely protonated ( ) and stays in the water layer. -
The Fix: Use 2M NaOH to adjust the aqueous layer to pH > 12 . Verify with a pH strip, not just by calculation. The solution should be visibly cloudy as the free base oils out.
Detailed Purification Protocols
Method A: The "Dual-pH" Acid-Base Extraction
Best for: Removing non-basic impurities (starting materials, neutrals).
This method exploits the huge pKa difference between neutral impurities and the amine product.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude mixture in DCM (Dichloromethane).
-
Acid Wash: Extract with 1M HCl (
).-
Chemistry: Both nitrogens protonate. Product moves to Aqueous Phase. Neutrals stay in Organic Phase.
-
-
Discard Organic: The DCM layer contains your non-amine impurities. Discard it.
-
Basification (Critical): Cool the aqueous layer to
. Slowly add 4M NaOH until pH .-
Observation: Look for oil droplets forming.
-
-
Back-Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (
). -
Drying: Dry combined organics over
, filter, and concentrate.
Method B: Chiral Resolution (Enantiomeric Purification)
Best for: Isolating the (S)- or (R)- enantiomer from a racemate.
Since the amine is chiral at the C1 position, simple crystallization won't separate enantiomers. You need a Diastereomeric Salt Resolution.
Protocol:
-
Screening: Test L-(+)-Tartaric acid and D-(-)-Mandelic acid .
-
Solvent: Use Isopropanol (IPA) or Ethanol .
-
Procedure:
-
Mix 1 eq of amine with 1 eq of chiral acid in boiling IPA.
-
Allow to cool very slowly (over 4-6 hours) to room temperature.
-
Filter the crystals.[4]
-
Validation: Release the free base from a small sample of crystals (using NaOH) and check e.e. (enantiomeric excess) via Chiral HPLC.[5]
-
Recrystallize: If e.e. is < 95%, recrystallize the salt from hot EtOH.
-
Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on impurity profile and physical state.
Figure 2: The "Silanol Shield" Mechanism
Caption: Mechanism of amine tailing and how Triethylamine (TEA) prevents it.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen . The primary amine reacts with atmospheric
to form carbamates (white crust on the oil). -
Temperature: Store at -20°C .
-
Container: Amber glass vials (light sensitive).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine purification and pKa considerations).
-
Reich, H. J. (2025).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for Pyridine/Amine pKa comparisons).
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanism. (Technical note on chromatography of basic amines).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative text on chiral resolution of amines using tartaric/mandelic acid).
Sources
Technical Support Center: Oxidative Stability of 1-(3-Methoxypyridin-2-yl)butan-1-amine
Welcome to the Application Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with 1-(3-Methoxypyridin-2-yl)butan-1-amine . As a primary aliphatic amine situated adjacent to an electron-rich pyridine ring, this molecule presents unique challenges during forced degradation studies and long-term stability testing.
This document synthesizes regulatory expectations[1] with mechanistic organic chemistry to help you troubleshoot unexpected degradants, differentiate isobaric mass shifts, and validate your stability-indicating methods.
Core Mechanistic Pathways: The "Why" Behind the Degradation
Understanding the intrinsic reactivity of 1-(3-methoxypyridin-2-yl)butan-1-amine is critical for predictive formulation. Under oxidative stress (e.g., ICH Q1A(R2) conditions using H₂O₂ or AIBN)[2], the molecule is susceptible to two competing degradation pathways:
Pathway A: Pyridine N-Oxidation The pyridine nitrogen is highly susceptible to electrophilic attack by peroxides (such as H₂O₂ or mCPBA), leading to the formation of a pyridine N-oxide[3]. The presence of the electron-donating methoxy group at the 3-position increases the electron density of the pyridine ring, slightly accelerating this N-oxidation process compared to an unsubstituted pyridine[4].
Pathway B: Oxidative Deamination The primary aliphatic amine (butan-1-amine) can undergo oxidative deamination. This multi-step process begins with the oxidation of the amine to a hydroxylamine, followed by dehydration to an imine. Because the resulting imine is stabilized by conjugation with the adjacent pyridine ring, this pathway is thermodynamically favored. Subsequent hydrolysis of the imine yields the corresponding ketone: 1-(3-methoxypyridin-2-yl)butan-1-one [5],[6].
Fig 1: Primary oxidative degradation pathways of 1-(3-Methoxypyridin-2-yl)butan-1-amine.
Quantitative Data Summary: Degradant Profiling
When analyzing stability samples via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), use the following table to rapidly identify common oxidative degradants based on their exact mass shifts.
| Degradant Identity | Chemical Formula | Exact Mass (Da) | Mass Shift (Δm/z) | Primary Mechanism |
| Intact API | C₁₀H₁₆N₂O | 180.126 | N/A | N/A |
| Pyridine N-Oxide | C₁₀H₁₆N₂O₂ | 196.121 | +15.995 | H₂O₂ / Peracid Oxidation |
| Hydroxylamine | C₁₀H₁₆N₂O₂ | 196.121 | +15.995 | Trace Metal / ROS Oxidation |
| Imine Intermediate | C₁₀H₁₄N₂O | 178.110 | -2.016 | Dehydration of Hydroxylamine |
| Ketone Degradant | C₁₀H₁₃NO₂ | 179.095 | -1.031 | Oxidative Deamination |
Troubleshooting & FAQs
Q1: During ICH Q1A oxidative stress testing (3% H₂O₂), we observe a massive +16 Da peak. How do we differentiate between the Pyridine N-oxide and the aliphatic Hydroxylamine? A: Because both degradants are isobaric (+15.995 Da), MS/MS fragmentation (Collision-Induced Dissociation) is required.
-
Pyridine N-oxides characteristically exhibit a direct loss of an oxygen radical (-16 Da) or an OH radical (-17 Da) under CID.
-
Aliphatic hydroxylamines typically undergo a neutral loss of water (-18 Da) or undergo alpha-cleavage. Furthermore, the N-oxide will generally elute earlier than the intact API on a reversed-phase C18 column due to the highly polar N-O dipole, whereas the hydroxylamine's retention shift is less pronounced.
Q2: We are detecting the ketone degradant (1-(3-methoxypyridin-2-yl)butan-1-one) in our long-term solid-state stability samples, even without added peroxides. What is causing this? A: This is a classic case of auto-oxidation catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) introduced during manufacturing or via excipients. The primary amine undergoes a metal-catalyzed oxidative deamination[5]. To mitigate this, consider formulating the API with a metal chelator (such as EDTA) or a free-radical scavenger (like BHT) to interrupt the radical chain mechanism.
Q3: Is the methoxy group at the 3-position susceptible to oxidative cleavage? A: No. Aryl methoxy ethers are highly stable under standard ICH Q1A oxidative conditions[1]. O-dealkylation typically requires aggressive Lewis acids (e.g., BBr₃) or specific enzymatic pathways (like CYP450 in in vivo studies). If you see a -14 Da shift (loss of CH₂), it is highly unlikely to be an oxidative artifact; check your synthetic starting materials for des-methyl impurities instead.
Q4: Our LC-MS shows 40% degradation to the N-oxide, but our HPLC-UV only shows 5%. Why the discrepancy? A: You are likely experiencing in-source oxidation . If residual H₂O₂ from the forced degradation study is injected into the mass spectrometer, the high voltage and heat of the Electrospray Ionization (ESI) source will oxidize the intact API inside the instrument, creating a false positive. You must implement a self-validating protocol by quenching the peroxide prior to injection (see protocol below).
Experimental Protocol: Self-Validating Oxidative Forced Degradation
To prevent the analytical artifacts mentioned in Q4, you must use a quenched workflow. This protocol ensures that the degradation observed occurred in the reaction vial, not in the analytical instrument.
Step 1: Baseline Preparation
-
Dissolve 1-(3-Methoxypyridin-2-yl)butan-1-amine in a chemically inert, MS-compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.
-
Aliquot 1.0 mL of this stock into three separate amber glass HPLC vials (Control, Room Temp Stress, Elevated Temp Stress).
Step 2: Oxidative Stress Application
-
Add 30 µL of 30% H₂O₂ (final concentration ~1%) to the "Room Temp" and "Elevated Temp" vials. Add 30 µL of HPLC-grade water to the Control vial.
-
Incubate the "Elevated Temp" vial at 60°C for 24 hours. Keep the "Room Temp" and Control vials at 25°C for 24 hours[2].
Step 3: Reaction Quenching (Critical Step)
-
Causality: Unreacted H₂O₂ will cause in-source oxidation in the LC-MS. To halt the reaction and destroy residual peroxides, add 50 µL of a 10% Sodium Metabisulfite (Na₂S₂O₅) solution to all vials.
-
Alternative: If bisulfite adducts form with the imine/ketone degradants, use 10 µL of Catalase enzyme solution (1000 U/mL) instead to convert H₂O₂ to H₂O and O₂.
Step 4: LC-MS/MS Analysis
-
Inject 2 µL of the quenched samples onto a UPLC-HRMS system.
-
Compare the Extracted Ion Chromatograms (EIC) of the Control vial against the Stressed vials to accurately quantify the +16 Da (N-oxide) and -1 Da (Ketone) degradants.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. URL:[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL:[Link]
-
Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing. URL:[Link]
-
Catalytic Oxidative Deamination by Water with H2 Liberation. Journal of the American Chemical Society. URL:[Link]
-
Reframing primary alkyl amines as aliphatic building blocks. RSC Publishing. URL:[Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH. URL:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. onyxipca.com [onyxipca.com]
- 3. Maleic anhydride derivatives as catalysts for N -oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05962J [pubs.rsc.org]
- 4. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reframing primary alkyl amines as aliphatic building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01807D [pubs.rsc.org]
Technical Support Center: Purification of 1-(3-Methoxypyridin-2-yl)butan-1-amine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of the crude product 1-(3-Methoxypyridin-2-yl)butan-1-amine. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to streamline your purification workflow and achieve high purity.
Troubleshooting Guide: Common Purification Issues
The following table outlines common problems observed during the purification of 1-(3-Methoxypyridin-2-yl)butan-1-amine, their probable causes, and scientifically grounded solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "streaking" or "tailing" on silica gel TLC/column chromatography. | The basic amine functionality is interacting strongly with acidic silanol groups on the silica gel surface, causing poor separation and band broadening.[1][2] | 1. Add a basic modifier: Incorporate 0.5-1% triethylamine (TEA) or a 10% ammonia solution in methanol into your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[1][3][4][5] This neutralizes the acidic sites on the silica. 2. Change stationary phase: Use a more inert or basic stationary phase like alumina or an amine-functionalized silica column.[4][6] |
| Product is an inseparable mixture of isomers. | The synthesis conditions (e.g., temperature, catalyst) may have led to the formation of isomeric pyridinesulfonic acids or other positional isomers.[7] | 1. Optimize chromatography: Attempt separation using a high-performance liquid chromatography (HPLC) system with a suitable column and optimized mobile phase. 2. Consider derivatization: Convert the amine to a crystalline derivative (e.g., an amide or a salt) which may have different crystallization or chromatographic properties, facilitating separation, followed by deprotection. |
| Crude product is a dark, oily residue that won't solidify. | Presence of residual high-boiling solvents (e.g., DMF, DMSO), polymeric byproducts, or significant amounts of impurities preventing crystallization. | 1. Aqueous Workup/Extraction: Perform an acid-base extraction. Dissolve the oil in ethyl acetate, extract with dilute aqueous HCl to protonate the amine into the aqueous layer, wash the aqueous layer with fresh ethyl acetate to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.[1][3] 2. Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable, distillation under high vacuum can remove non-volatile impurities. |
| Low recovery after column chromatography. | The polar amine product is irreversibly adsorbing to the silica gel. | 1. Use a competing base: As with tailing, adding triethylamine to the eluent is critical to prevent strong adsorption and improve recovery.[2] 2. Flush the column: After collecting the product fractions, flush the column with a highly polar solvent system, such as 10-20% Methanol in Dichloromethane with 1% ammonia, to recover any strongly bound material. |
| Persistent yellow or brown color in the final product. | Presence of colored impurities or degradation products. Aminopyridines can be susceptible to oxidation.[8] | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon (charcoal), stir or gently heat for a short period, and then filter through celite to remove the carbon and adsorbed impurities.[9] 2. Recrystallization: If the product is solid, recrystallization is a powerful technique for removing colored impurities which often remain in the mother liquor.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a crude aminopyridine derivative like this?
A1: For a versatile and broadly applicable initial purification, flash column chromatography on silica gel is the recommended starting point. Due to the basic nature of the pyridine and amine moieties, it is crucial to use an eluent system containing a basic additive. A typical starting point would be a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (TEA) added to the entire mobile phase.[1] This approach effectively separates the target compound from less polar starting materials and non-basic byproducts while preventing the common issue of tailing.
Q2: My compound is highly polar. Which chromatography solvent system should I use?
A2: For highly polar compounds that do not move from the baseline in Ethyl Acetate/Hexane, a more polar solvent system is required. A mixture of Methanol/Dichloromethane is a standard choice for polar compounds.[4][5] Again, it is critical to add 0.5-1% TEA or a solution of ammonia in methanol to this eluent to ensure good peak shape and recovery of your amine.[4][5]
Q3: When is acid-base extraction a better choice than chromatography?
A3: Acid-base extraction is particularly advantageous when:
-
You are performing a large-scale purification where chromatography would be impractical.
-
The primary impurities are neutral or acidic, allowing for a clean separation based on differential solubility in acidic and basic aqueous solutions.[3]
-
The crude product is an intractable oil that is difficult to handle for chromatography. The extraction process can serve as a preliminary cleanup step before a final chromatographic polish.
Q4: I am trying to recrystallize my product, but it keeps "oiling out." What can I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than forming a crystal lattice, often because the solution is too supersaturated or cooling too quickly.[10] To resolve this:
-
Use more solvent: Dissolve the oil in a larger volume of the hot solvent to ensure it is fully dissolved before cooling.
-
Cool slowly: Allow the flask to cool gradually to room temperature, perhaps in an insulated container, before moving it to an ice bath.[10]
-
Try an anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, dropwise, until turbidity persists. This can induce crystallization.[10]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[10]
Q5: Can I use reversed-phase chromatography for this compound?
A5: Yes, reversed-phase chromatography is a viable option, especially if the compound is highly polar or has ionizable groups.[11] In reversed-phase, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). To achieve good peak shape for a basic amine, it is often necessary to control the pH of the mobile phase. Using a mobile phase with a slightly alkaline pH (e.g., using a buffer or adding 0.1% TEA) will keep the amine in its neutral, free-base form, which can improve retention and separation.[2]
Workflow & Protocol
Purification Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 1-(3-Methoxypyridin-2-yl)butan-1-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Optimizing enantiomeric excess in 1-(3-Methoxypyridin-2-yl)butan-1-amine synthesis
Welcome to the Technical Support Center for the enantioselective synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine . This chiral primary amine is a highly valued intermediate in the development of modern therapeutics, particularly in the synthesis of kinase inhibitors and CNS-active agents[1].
Achieving a high enantiomeric excess (ee) for this specific molecule is notoriously challenging. The steric bulk of the propyl chain combined with the strong coordinating nature of the 3-methoxypyridyl moiety often interferes with transition-metal catalysts and Lewis acids, leading to poor facial selectivity or catalyst poisoning[2]. This guide provides field-proven methodologies, troubleshooting FAQs, and causality-driven insights to help you optimize your ee and overall yield.
Synthesis Workflows & Decision Matrix
Before troubleshooting, it is critical to select the appropriate synthetic route based on your scale and ee requirements. The two most robust industrial approaches are Method A (Ellman’s Sulfinamide Auxiliary) and Method B (Direct Asymmetric Reductive Amination) .
Workflow for the enantioselective synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine.
Table 1: Method Comparison & Performance Metrics
| Method | Key Reagents | Typical Yield | Typical ee | Scalability | Primary Challenge |
| A: Ellman's Auxiliary | (R)-t-BuSONH2, Ti(OEt)4, L-Selectride | 75-85% | 94-98% | High (up to 10 kg) | Stoichiometric chiral auxiliary cost |
| B: Direct ARA | NH4OAc, [Ir(COD)Cl]2, (R)-Josiphos | 80-90% | 85-92% | Very High | Catalyst poisoning by 3-OMe-pyridine |
Method A: Ellman's Sulfinamide Approach
This method utilizes (R)-2-methylpropane-2-sulfinamide to induce chirality. It is highly reliable for bench-scale to pilot-scale synthesis[3].
Self-Validating Protocol
-
Imine Condensation: To a solution of 1-(3-methoxypyridin-2-yl)butan-1-one (1.0 eq) in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Ti(OEt)4 (2.5 eq). Stir at 65°C for 18 hours[3]. Quench with brine, filter the resulting TiO2 salts through Celite, and concentrate.
-
Validation: 1H NMR of the crude must show the disappearance of the ketone alkyl protons and the appearance of the distinct tert-butyl singlet (~1.2 ppm).
-
-
Diastereoselective Reduction: Dissolve the isolated imine in anhydrous THF and cool to -78°C. Add L-Selectride (1.5 eq) dropwise. Stir for 4 hours, then quench with saturated NH4Cl[4].
-
Deprotection: Treat the purified sulfinamide with 4M HCl in dioxane/MeOH (1:1) at room temperature for 2 hours. Concentrate and basify with 1M NaOH to yield the free (1S)-amine[3].
Troubleshooting & FAQs
Q: My imine condensation stalls at ~60% conversion. How do I drive it to completion? A: The 3-methoxy group on the pyridine ring creates local steric hindrance and competitively chelates the Ti(OEt)4 Lewis acid, reducing its efficacy as a water scavenger. Solution: Increase Ti(OEt)4 to 2.5 equivalents and elevate the temperature to 65°C. Alternatively, switch to Ti(O-i-Pr)4 if solubility issues persist, though Ti(OEt)4 generally provides faster kinetics for hindered pyridyl ketones[2].
Q: I am getting a poor diastereomeric ratio (dr ~ 3:1) during the reduction step. Why? A: The stereochemical outcome is strictly dictated by the transition state conformation. If you are using NaBH4 in polar solvents like MeOH, the solvent disrupts the coordination between the reducing agent, the sulfinyl oxygen, and the pyridyl nitrogen, leading to an open transition state and poor facial selectivity[4]. Solution: Switch to a bulky, coordinating reducing agent like L-Selectride in non-coordinating THF at -78°C. This enforces a rigid, six-membered cyclic transition state where the bulky tert-butyl group blocks one face of the imine, reliably pushing the dr > 95:5.
Method B: Direct Asymmetric Reductive Amination (ARA)
Direct ARA is the most atom-economical route, utilizing transition-metal catalysis to install the chiral center in a single step[5].
Self-Validating Protocol
-
Pre-formation: In a high-pressure reactor, dissolve the ketone (1.0 eq) and NH4OAc (5.0 eq) in 2,2,2-trifluoroethanol (TFE). Stir at 40°C for 2 hours to pre-form the imine[5].
-
Catalyst Addition: Add [Ir(COD)Cl]2 (1 mol%), (R)-Josiphos ligand (2.2 mol%), and iodine (10 mol%) under a strict argon atmosphere[5].
-
Hydrogenation: Pressurize the reactor with H2 gas (50 bar) and stir at 50°C for 24 hours. Vent carefully, filter, and purify via acid-base extraction.
-
Validation: The primary amine will partition into the aqueous layer at pH < 3 and extract into the organic layer at pH > 10, leaving neutral ketone/alcohol byproducts behind.
-
Troubleshooting & FAQs
Q: My ee is stuck at 85%. How do I push it above 95% in direct ARA? A: The 3-methoxypyridine moiety can dynamically coordinate to the Iridium center, altering the chiral pocket and allowing non-selective background reduction[5]. Solution: The use of 2,2,2-trifluoroethanol (TFE) as a solvent is critical. TFE acts as a mild hydrogen-bond donor that stabilizes the imine intermediate without strongly coordinating to the metal center. Furthermore, adding a catalytic amount of iodine (I2) generates a more active, cationic Ir-species that tightens the chiral pocket, often bumping ee by 5-10%[5].
Q: I observe significant amounts of 1-(3-methoxypyridin-2-yl)butan-1-ol byproduct. How do I prevent ketone reduction? A: Direct reduction of the ketone is outcompeting the reductive amination. Solution: Ensure strict anhydrous conditions and strictly adhere to the 2-hour "pre-formation" period where the ketone and ammonium acetate stir before introducing the catalyst and hydrogen gas[2]. This maximizes the steady-state concentration of the imine and starves the catalyst of the bare ketone.
Analytical & Enantiomeric Excess Upgrading FAQs
Q: How do I accurately measure the ee of this specific amine? A: Use Chiral HPLC. A Chiralpak IG or AD-H column is recommended. Typical conditions: Hexane/Isopropanol/Diethylamine (90:10:0.1), flow rate 1.0 mL/min, UV detection at 254 nm. The diethylamine modifier is absolutely crucial; without it, the basic pyridine and primary amine groups will cause severe peak tailing, obscuring the minor enantiomer[3].
Q: If my reaction yields 90% ee, what is the most efficient way to upgrade it to >99% ee? A: Classical resolution via diastereomeric salt formation is highly effective for 1-arylalkylamines.
Table 2: Resolution Optimization Data
| Resolving Agent | Solvent System | Recovery Yield | Initial ee | Final ee |
| L-Tartaric Acid | Ethanol/Water (9:1) | 65% | 90% | 96% |
| N-Acetyl-L-Leucine | Isopropanol | 72% | 90% | >99% |
| (S)-Mandelic Acid | Ethyl Acetate | 40% | 90% | 92% |
Causality Insight: N-Acetyl-L-leucine forms a highly crystalline, insoluble salt with the (S)-enantiomer of the amine in isopropanol. This precipitation is driven by strong intermolecular hydrogen bonding from the amide group of the resolving agent, making it the superior choice for thermodynamic ee upgrading[3].
References
1.[1] SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR - European Patent Office. Available at: 2.[3] Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI. Available at:[Link] 3.[2] Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl-Alkyl or Aryl-Alkyl Substituted α-Chiral Primary Amines - ResearchGate. Available at:[Link] 4. Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives - Nottingham ePrints. Available at:[Link] 5.[4] Synthetic Approach toward Enantiopure Cyclic Sulfinamides - Organic Letters (ACS). Available at:[Link] 6.[5] Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - MDPI. Available at:[Link]
Sources
Technical Support Center: Storage and Handling of Pyridyl Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of pyridyl amines in your research. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent compound degradation, ensuring the reliability and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section provides quick answers to the most common questions regarding the storage of pyridyl amines.
Q1: What are the ideal general storage conditions for pyridyl amines?
A1: To ensure maximum stability, pyridyl amines should be stored in a cool, dry, and dark environment . The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidative degradation.[4][5]
Q2: My solid pyridyl amine has turned yellow/brown. Is it still usable?
A2: A color change, particularly to a yellow or brownish hue, is a strong indicator of degradation, most commonly due to atmospheric oxidation.[5] Aromatic amines are particularly susceptible to this process. Before using a discolored reagent, it is crucial to re-analyze its purity using methods like HPLC, LC-MS, or NMR to quantify the level of degradation and identify potential impurities.[5][6] Using a degraded compound can compromise your experimental results.
Q3: How long can I store my pyridyl amine?
A3: The shelf life depends on the specific isomer and the storage conditions. For example, 3-Aminopyridine is stable for up to two years when stored under recommended cool and dry conditions.[7] However, this is a general guideline. It is best practice to re-qualify the purity of any amine that has been stored for an extended period, especially if the container has been opened multiple times. A stability study on 4-aminopyridine capsules found them to be stable for at least 365 days when protected from light at room temperature.[8]
Q4: What chemicals or materials should I avoid storing near my pyridyl amines?
A4: Pyridyl amines are incompatible with several classes of chemicals. Direct contact or storage in close proximity should be avoided to prevent vigorous and potentially hazardous reactions. Key incompatibilities include:
Section 2: Troubleshooting Guide - Diagnosing and Preventing Degradation
This guide addresses specific issues you might encounter and provides solutions grounded in chemical principles.
Issue 1: Compound Discoloration and Purity Loss Over Time
-
Observation: Your white or colorless pyridyl amine has developed a yellow, brown, or even black tint upon storage. Subsequent analysis shows the appearance of new peaks in your chromatogram.
-
Primary Cause: Oxidative Degradation. This is the most common degradation pathway for pyridyl amines. The lone pair of electrons on the amino group makes the molecule susceptible to attack by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.[5][10] For instance, bis(2-pyridylmethyl)amine has been shown to oxidatively degrade into (2-pyridylmethyl)ammonium pyridine-2-carboxylate after several months of storage in a closed flask.[11][12]
-
Preventative Actions & Solutions:
-
Inert Atmosphere: Always store long-term stocks under an inert atmosphere (argon or nitrogen). For daily use, consider using a small vial that can be purged with inert gas after each use.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.[3][8]
-
Secure Sealing: After opening, ensure the container is securely sealed. For screw-cap vials, wrapping the cap with Parafilm® can provide an additional barrier against moisture and air ingress.
-
Purity Verification: If discoloration is observed, perform a purity analysis. A simple isocratic HPLC method against a retained, pure reference standard can quickly determine the extent of degradation.
-
Issue 2: Inconsistent Yields or Unexpected Byproducts in Synthesis
-
Observation: A standard reaction using a pyridyl amine nucleophile is giving inconsistent yields or is generating unexpected side products that complicate purification.
-
Potential Causes & Mechanisms:
-
Hydrolysis: Some pyridyl amines are hygroscopic and can absorb atmospheric moisture.[13] This moisture can interfere with moisture-sensitive reactions.
-
Schiff Base Formation: If your solvents (e.g., acetone, THF) contain aldehyde impurities, these can react with the primary amine functionality of your pyridyl amine to form Schiff base (imine) impurities.[5] This side reaction consumes your starting material and introduces a new compound into the reaction mixture.
-
-
Preventative Actions & Solutions:
-
Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents. Ensure all glassware is rigorously dried before use.
-
High-Purity Solvents: Use high-purity, aldehyde-free solvents, especially when working with primary pyridyl amines.[5]
-
Inert Atmosphere Reaction: For critical applications, run the reaction under a dry, inert atmosphere of nitrogen or argon to exclude both oxygen and moisture.[14]
-
Diagram of Degradation Causality
Caption: Key environmental factors and their resulting degradation pathways.
Section 3: Validated Protocols and Data
Adherence to standardized protocols is essential for maintaining the quality of your chemical reagents.
Summary of Recommended Storage Conditions
| Parameter | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | General Recommendation |
| Temperature | Cool (Room Temp)[15] | Cool (Room Temp)[1][7] | Room Temperature[8] | Store in a cool, well-ventilated place.[1] |
| Atmosphere | Inert gas recommended | Inert gas recommended | Inert gas recommended | Keep container tightly closed; inert gas for long-term.[2] |
| Light | Protect from direct sunlight[4] | Protect from direct sunlight[9] | Protect from light[8] | Store in amber vials or in the dark.[3] |
| Moisture | Protect from moisture[4] | Protect from moisture[2][9] | Hygroscopic[13] | Store in a dry place; use of a desiccator is advisable.[13] |
| Incompatibles | Strong acids, Strong bases[16] | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[2] | Strong oxidizing agents, strong acids | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[1][2] |
Experimental Protocol 1: Long-Term Storage of Pyridyl Amines
This protocol is designed to maximize the shelf-life of pyridyl amines for periods exceeding one month.
-
Select Appropriate Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot Compound: If you have a large stock bottle, aliquot the desired amount for long-term storage into the smaller vial. This minimizes repeated exposure of the main stock to the atmosphere.
-
Inert Gas Purge: Place the vial in a glove box or use a gentle stream of dry argon or nitrogen to displace the air in the headspace of the vial for 1-2 minutes.
-
Seal Tightly: Immediately and tightly screw on the cap.
-
Parafilm® Sealing: For an extra barrier, wrap the cap-vial interface with Parafilm®.
-
Label Clearly: Label the vial with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.
-
Store Appropriately: Place the sealed vial in a cool, dark, and dry location, such as a designated cabinet away from heat sources and incompatible chemicals. For particularly sensitive compounds, storage in a desiccator at room temperature is recommended.
Long-Term Storage Workflow
Caption: Step-by-step workflow for the long-term storage of pyridyl amines.
Section 4: Analytical Verification of Stability
Regularly assessing the purity of your reagents is a cornerstone of good laboratory practice.
Experimental Protocol 2: General Purity Assessment by HPLC
This protocol provides a general framework for developing a quick isocratic HPLC method to check for degradation.
-
Standard Preparation: Accurately prepare a stock solution of a known pure reference standard of the pyridyl amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare a solution of the pyridyl amine sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyridyl amine has strong absorbance (typically ~254 nm, but should be optimized).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.[6]
-
-
Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
This analytical check provides confidence in the quality of your material before committing it to complex and resource-intensive experiments.
References
-
Pure Intermediate. (n.d.). 3-Aminopyridine (462-08-8). Retrieved from [Link]
-
Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomez, M., & Nasi, E. (1995). Blockage of the light-sensitive conductance in hyperpolarizing photoreceptors of the scallop. Effects of tetraethylammonium and 4-aminopyridine. The Journal of general physiology, 106(5), 891–908. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods for Pyridine. Retrieved from [Link]
-
Singh, G., & Felix, S. P. (2007). The Kinetics of Thermal Decomposition of Perchlorate Salts of Aminopyridines, Part-86. Propellants, Explosives, Pyrotechnics, 32(4), 312-317. Retrieved from [Link]
-
Amann, J., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Dzepina, N., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1965-1973. Retrieved from [Link]
-
Døssing, A., et al. (2001). (2-Pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1476–1477. Retrieved from [Link]
-
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian journal of hospital pharmacy, 57(5), 286–290. Retrieved from [Link]
-
Døssing, A., et al. (2001). (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine. PubMed. Retrieved from [Link]
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- 3. 2-aminopyridine | 504-29-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
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- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3-Aminopyridine (462-08-8) - Pure Intermediate at an Attractive Price [cynorlab.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. lobachemie.com [lobachemie.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. (2-pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of bis(2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biochemopharma.fr [biochemopharma.fr]
Technical Support Center: Troubleshooting Reductive Amination with Methoxypyridines
Status: Operational Ticket Focus: Methoxypyridine Scaffolds (Aldehydes & Amines) Support Tier: Level 3 (Senior Scientist)
Introduction: Why is this Chemistry Failing?
Methoxypyridines are deceptive. On paper, they appear to be simple activated heteroaromatics. In practice, they introduce a "perfect storm" of electronic and steric factors that frequently stall reductive aminations.
If you are seeing unreacted starting material , alcohol side products , or hydrolysis during workup , you are likely fighting one of these three invisible antagonists:
-
The Electronic Tug-of-War: The pyridine ring is electron-deficient, making the aldehyde electrophilic (good). However, the methoxy group is an electron donor by resonance (bad for electrophilicity) but an electron withdrawer by induction (good). This push-pull effect destabilizes the intermediate imine, shifting the equilibrium back toward the starting materials.
-
The Nitrogen Trap: The pyridine nitrogen (pKa ~3–6 depending on substitution) is a basic site. If you use too much acid catalyst, you protonate the ring nitrogen, creating a strong electron-withdrawing pyridinium species that may deactivate the nucleophilic amine. If you use Lewis acids (like Ti(OiPr)₄), the nitrogen lone pair can chelate the metal, poisoning your catalyst.
-
The "Wet" Equilibrium: Methoxypyridine imines are notoriously hydrolytically unstable. Even trace water from the solvent or the reagents can reverse imine formation before the hydride has a chance to reduce it.
Module 1: The "No Reaction" Scenario
Symptom: TLC/LCMS shows only aldehyde and amine starting materials. No imine, no product.
Q: I’ve added STAB (Sodium Triacetoxyborohydride) and acetic acid, but nothing is happening. Why?
A: You are likely stuck at the Imine Equilibrium Wall . Standard reductive amination relies on the in situ formation of an imine.[1][2][3] With methoxypyridines, this equilibrium often favors the free aldehyde + amine, especially if the amine is electron-deficient or sterically hindered. STAB is a mild reductant; it reduces imines fast but aldehydes very slowly. If the imine concentration is negligible, STAB just sits there until it eventually decomposes.
The Fix: Force the Equilibrium (The Titanium Protocol) Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol. Ti(OiPr)₄ serves a dual purpose:
-
Lewis Acid: It activates the carbonyl oxygen.
-
Water Scavenger: It chemically consumes the water generated during imine formation, driving the equilibrium to completion.
Q: Can I just add Molecular Sieves?
A: You can, but they are often insufficient for stubborn methoxypyridines. Sieves are passive; Ti(OiPr)₄ is active. For methoxypyridines, passive drying is often too slow to compete with the reverse hydrolysis reaction.
Module 2: The "Side Product" Scenario
Symptom: You see the corresponding alcohol (reduced aldehyde) instead of the amine.
Q: Why is my aldehyde reducing to an alcohol?
A: This is a classic sign of Imine Formation Failure combined with Hydride Selectivity Drift . If the imine does not form (see Module 1), the reducing agent eventually attacks the aldehyde. While STAB is selective for imines, it is not exclusive. Over long reaction times (24h+), or if the aldehyde is highly activated (like a protonated pyridine aldehyde), STAB will reduce the aldehyde to the alcohol.
The Fix:
-
Pre-form the Imine: Do not mix everything at once. Stir the Amine + Aldehyde + Drying Agent (or Ti(OiPr)₄) for 4–6 hours before adding the hydride.
-
Switch Hydride Source: If STAB continues to fail, switch to Sodium Cyanoborohydride (NaBH₃CN) . It is less bulky and works at a lower pH (pH 3–4), which can help stabilize the imine. Note: NaBH₃CN is toxic; handle with care.
Module 3: Strategic Decision Making
Use the following logic flow to diagnose your specific failure mode.
Caption: Decision tree for diagnosing reductive amination failures based on crude reaction analysis.
Protocol: The "Gold Standard" Titanium-Mediated Method
This protocol is designed specifically for difficult heteroaromatic aldehydes where standard STAB conditions fail.
Reagents:
-
Methoxypyridine Aldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (1.2 – 1.5 equiv) [Sigma-Aldrich 205273]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) OR STAB (2.0 equiv)
-
Solvent: Anhydrous THF (preferred) or DCM.
Step-by-Step Procedure:
-
Complexation (The Dry Step):
-
In a flame-dried flask under Nitrogen/Argon, dissolve the Amine and Aldehyde in anhydrous THF (0.2 M concentration).
-
Add Ti(OiPr)₄ neat via syringe.
-
Observation: The solution often turns yellow or slightly turbid. This is the titanium-amine complex forming.
-
Stir: Let this stir at Room Temperature (RT) for 6–12 hours. (Do not rush this. This step drives the equilibrium).
-
-
Reduction:
-
Option A (Standard): Dilute the mixture with absolute ethanol (equal volume to THF). Add NaBH₄ pellets carefully. Caution: Gas evolution.
-
Option B (Mild): If your substrate has esters/nitriles sensitive to NaBH₄, add STAB directly to the THF mixture (no ethanol needed).
-
Stir for 2–4 hours at RT.
-
-
The "Titanium Crash" Workup (Critical):
-
The reaction mixture will contain titanium salts that form a gelatinous emulsion with water. You must break this.
-
Add 2N NaOH (or NH₄OH) until a heavy white precipitate forms (TiO₂).
-
Dilute with EtOAc.[4]
-
Filter the entire mixture through a pad of Celite .[4]
-
Wash the Celite pad thoroughly with EtOAc.
-
The filtrate will be a clear biphasic mixture. Separate layers, dry organics (Na₂SO₄), and concentrate.[4]
-
FAQs: Methoxypyridine Specifics
Q: Does the position of the methoxy group (2-OMe vs 3-OMe) matter?
A: Yes, significantly.
-
2-Methoxypyridine: The methoxy group is adjacent to the nitrogen. It exerts a strong inductive withdrawing effect, lowering the basicity of the ring nitrogen (pKa ~3.2). However, the oxygen lone pair is perfectly positioned to chelate metals alongside the nitrogen. Recommendation: Use slightly more Ti(OiPr)₄ (1.5 equiv) to account for chelation.
-
4-Methoxypyridine: The methoxy group donates electrons into the ring via resonance, making the ring nitrogen more basic (pKa ~6.6). This nitrogen will greedily scavenge protons if you are using acetic acid, potentially killing the reaction. Recommendation: Avoid large excesses of Acetic Acid; use the Ti(OiPr)₄ method which is non-acidic.
Q: Can I use Methanol as a solvent?
A: For the STAB method: No. Methanol reacts with STAB to form borates that are less active. Use DCE (Dichloroethane) or THF.[5][6][7] For the NaBH₃CN method: Yes , Methanol is the preferred solvent. For the Ti(OiPr)₄ method: No. Titanium isopropoxide will undergo ligand exchange with methanol. Use THF for the complexation step, then add Ethanol/Methanol only during the reduction step if using NaBH₄.
Comparative Data: Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Ti(OiPr)₄ + NaBH₄ |
| Selectivity | Excellent (Imine > Aldehyde) | Good (pH dependent) | Moderate (Reduces everything if not careful) |
| Toxicity | Low | High (Generates HCN) | Low |
| Water Tolerance | Low (Decomposes) | High | Zero (Reacts violently/gums up) |
| Best For | Standard substrates | Acid-sensitive substrates | Sterically hindered / Unstable imines |
| Reaction pH | Slightly Acidic (AcOH) | Acidic (pH 3-4) | Neutral / Basic |
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- The found
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.
- The definitive guide on the Titanium protocol.
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.
- Combines Ti-activ
-
Kumpaty, H. J., et al. (2003).[9] "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2." Synthetic Communications.
- Specific application for methylamine, relevant for drug discovery scaffolds.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Handling hygroscopic nature of 1-(3-Methoxypyridin-2-yl)butan-1-amine
Welcome to the Technical Support Center for handling 1-(3-Methoxypyridin-2-yl)butan-1-amine . As a primary amine featuring a methoxypyridine ring, this compound presents distinct challenges in laboratory settings. Its pronounced hygroscopicity and strong nucleophilicity make it highly susceptible to atmospheric degradation.
This guide is engineered for research scientists and drug development professionals. It moves beyond basic handling instructions to explain the mechanistic causality behind degradation, providing self-validating protocols to ensure the absolute integrity of your reagents.
FAQ 1: Environmental Degradation & "White Crust" Formation
Q: My reagent bottle of 1-(3-Methoxypyridin-2-yl)butan-1-amine has developed a white crystalline precipitate around the cap, and the liquid has become cloudy. What is happening?
A: Your amine is undergoing atmospheric degradation. Primary amines are highly nucleophilic. When exposed to ambient air, the amine nitrogen attacks the electrophilic carbon of atmospheric carbon dioxide (
If moisture is present (which is inevitable given the compound's hygroscopic nature), water acts as both a catalyst and a reactant, hydrolyzing the carbamate into an ammonium bicarbonate salt[1]. This dual threat means that simply keeping the compound "dry" is insufficient; it must be kept entirely free of
Atmospheric degradation pathways of primary amines forming carbamates and bicarbonates.
FAQ 2: Rigorous Drying & Purification
Q: My batch has absorbed water. How do I rigorously dry it without causing chemical degradation? Can I use standard desiccants like
A: Do not use Lewis acidic desiccants like
To recover the amine, you must use basic drying agents. The protocol below utilizes Potassium Hydroxide (
Methodology 1: Amine Recovery and Distillation
Self-Validation Check: The distilled amine should be perfectly clear. A proton NMR (
-
Pre-drying: Add
pellets (approx. 5% w/v) to the wet amine in a sealed flask. Stir under an argon atmosphere for 24 hours.-
Causality:
is a basic desiccant that absorbs bulk water without protonating the amine.
-
-
Active Drying: In a glovebox or under heavy argon counterflow, decant the liquid into a dry Schlenk flask containing crushed
. Reflux under argon for 4-6 hours.-
Causality:
reacts irreversibly with trace water to form insoluble and gas, driving the drying process to absolute completion.
-
-
Distillation: Perform a fractional distillation under high vacuum (< 10 mmHg). Discard the first 5% of the distillate (the forerun) to ensure any residual low-boiling impurities are removed.
-
Storage: Immediately transfer the purified main fraction into a Sure/Seal bottle containing oven-activated 3A molecular sieves[3].
Recommended workflow for rigorous drying and inert dispensing of hygroscopic amines.
FAQ 3: Storage & Molecular Sieves
Q: Can I drop any type of molecular sieves into the bottle to keep it dry?
A: No. You must specifically use Type 3A molecular sieves. Type 3A sieves have a pore size of 3 Angstroms (Å). Water has a kinetic diameter of approximately 2.6 Å and easily enters the pores where it is trapped. 1-(3-Methoxypyridin-2-yl)butan-1-amine is significantly larger and is sterically excluded from the pores. If you use 4A or 5A sieves, the amine can partially enter the pores, leading to clogging, reduced drying efficiency, and potential acid-catalyzed degradation on the aluminosilicate surface of the sieve.
FAQ 4: Analytical Verification (Karl Fischer Titration)
Q: When I run a Karl Fischer (KF) titration to check the moisture content of this amine, the endpoint is sluggish, and the water content reads artificially high. Why is this happening?
A: The basicity of the amine is interfering with the KF redox chemistry. The optimal pH for the Bunsen reaction in KF titration is between 5.0 and 7.0. Because 1-(3-Methoxypyridin-2-yl)butan-1-amine is a strong base, it shifts the pH of the titration medium above 8.0. In this alkaline environment, side reactions occur (such as the disproportionation of iodine), which continuously consume the KF reagent, mimicking the presence of water and causing false high readings[4][5].
Methodology 2: Buffered Karl Fischer Titration
Self-Validation Check: To prove the absence of chemical interference, perform a spike-recovery test. After reaching the endpoint, inject exactly 1.0 mg of pure water. The titrator must recover 97-103% of this spike. If it over-reports, the pH is still too high.
-
Solvent Preparation: Fill the KF titration vessel with a working medium consisting of anhydrous methanol and a weak acid buffer (e.g., salicylic acid or benzoic acid) to achieve a starting pH of ~5.5.
-
Pre-titration: Titrate the working medium to absolute dryness using the KF titrant to eliminate background moisture.
-
Sample Introduction: Using a gas-tight syringe, inject a known mass of the amine (e.g., 0.5 g) through the septum directly into the buffered medium.
-
Titration: Run the coulometric or volumetric titration. The acidic buffer will neutralize the amine upon entry, maintaining the pH within the optimal 5.0–7.0 window and ensuring a sharp, accurate endpoint.
Quantitative Parameters for Amine Handling & Analysis
| Parameter | Optimal Value / Range | Mechanistic Rationale |
| Molecular Sieve Pore Size | 3Å (Type 3A) | 3Å pores selectively trap |
| KF Titration pH | 5.0 – 7.0 | Prevents sluggish endpoints; highly basic amines shift pH, requiring acidic buffers to stabilize the |
| Distillation Vacuum | < 10 mmHg | Lowers the boiling point, preventing thermal degradation of the methoxypyridine ring during purification. |
| Inert Gas Purity | < 1 ppm | Prevents nucleophilic attack of the amine on atmospheric |
References
-
Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine ACS Omega[Link]
-
Purification of Laboratory Chemicals: Drying Amines Reddit (Chemistry Community referencing Purification of Laboratory Chemicals, 7th Ed.)[Link]
-
Development of Karl Fischer Reagents & Amine Interference Mitsubishi Chemical Corporation [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh[Link]
Sources
Minimizing side reactions in 3-methoxypyridine functionalization
Welcome to the Technical Support Center for 3-methoxypyridine functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the unpredictable reactivity of electron-deficient heterocycles. 3-Methoxypyridine presents a unique challenge: the delicate balance between the directing metalating group (DMG) effect of the methoxy substituent and the inherent electronic influence of the pyridine nitrogen.
This guide is designed to move beyond basic reaction templates. Here, we troubleshoot regioselectivity (C2 vs. C4), suppress destructive side reactions (nucleophilic addition, ether cleavage), and provide self-validating protocols grounded in mechanistic causality.
Quantitative Overview of Metalation Conditions
Before diving into specific troubleshooting, reference this empirical data summary to align your reagent choices with your target regioselectivity.
| Reagent System | Base Characteristics | Operating Temp | Regioselectivity | Typical Yield | Ref |
| n-BuLi (2.2 eq) | Highly Nucleophilic | -78 °C to 0 °C | C2 | 60–99% | [1] |
| Mesityllithium | Bulky, Non-Nucleophilic | -20 °C to RT | C2 | >80% | [2],[3] |
| LiTMP / ZnCl₂·TMEDA | Bulky, Bimetallic | Room Temp | C4 | 70–88% | [4],[5] |
Regioselectivity Troubleshooting: C2 vs. C4
Q: Why am I getting an intractable mixture of C2 and C4 functionalized products during standard lithiation, and how do I exclusively favor C2? A: 3-Methoxypyridine possesses two distinct sites for Directed Ortho Metalation (DoM). Lithiation at the C2 position is thermodynamically favored because it benefits from a synergistic stabilization effect: coordination from both the pyridine nitrogen lone pair and the methoxy oxygen[1]. The C4 position relies solely on the methoxy group's DMG effect[1].
-
The Causality: When using standard bases like n-BuLi at elevated temperatures (>-40 °C), thermodynamic equilibration and competitive kinetics lead to mixtures.
-
The Solution: To exclusively favor C2, utilize n-BuLi at strict cryogenic temperatures (-78 °C) to kinetically trap the C2-lithiated species, or employ a sterically hindered aryllithium such as mesityllithium[2],[3]. Mesityllithium drives an irreversible deprotonation at C2 without the nucleophilic side reactions common to straight-chain alkyllithiums[3].
Q: My target active pharmaceutical ingredient (API) requires functionalization at the C4 position. How can I override the natural C2 preference? A: Overriding the C2 preference requires sterically precluding the nitrogen-coordination pathway.
-
The Causality: The C2 position is sterically congested, flanked by the nitrogen lone pair and the methoxy group. By using an exceptionally bulky base, you can make C2 kinetically inaccessible.
-
The Solution: Implement a deprotometalation strategy using a mixed lithium-zinc combination, specifically ZnCl₂·TMEDA and LiTMP in a 1:3 ratio[4],[5]. The bulky TMP (2,2,6,6-tetramethylpiperidino) base cannot easily access C2, thereby kinetically favoring deprotonation at the more accessible C4 position[4],[5]. The in-situ zincation immediately transmetalates the C4-lithium species into a stable organozinc intermediate, preventing it from isomerizing back to the thermodynamically favored C2 position[4].
Regioselectivity logic for 3-methoxypyridine functionalization.
Suppressing Destructive Side Reactions
Q: I am observing significant amounts of nucleophilic addition byproducts instead of deprotonation. How do I prevent this? A: Alkyllithiums (like n-BuLi) are highly nucleophilic. Instead of acting as bases, they frequently add across the electron-deficient C=N double bond of the pyridine ring in a Chichibabin-type addition[1],[3].
-
The Solution: Switch to non-nucleophilic, sterically hindered bases. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices[1],[6]. If an organolithium is absolutely required to overcome the pKa of your substrate, mesityllithium provides the necessary basicity while its bulky ortho-methyl groups entirely suppress nucleophilic attack on the pyridine ring[2],[3].
Q: My methoxy group is cleaving (demethylation) during the reaction. What is the cause? A: Ether cleavage typically occurs when the reaction temperature rises above -40 °C in the presence of strong nucleophiles. The organolithium attacks the methyl group of the ether via an S_N2 mechanism, leaving a pyridinolate anion.
-
The Solution: Maintain strict cryogenic conditions (<-78 °C) during the base addition and maturation of the organolithium intermediate[1]. Ensure your solvent (typically anhydrous THF) is rigorously dry, as exothermic quenching by trace moisture can cause localized temperature spikes that trigger cleavage.
Troubleshooting workflow for common 3-methoxypyridine side reactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a self-validation checkpoint before committing expensive downstream electrophiles.
Protocol A: C2-Selective Lithiation using Mesityllithium
-
Causality: Mesityllithium's steric bulk prevents Chichibabin addition, while its basicity cleanly deprotonates C2 due to N-coordination[2],[3].
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Add mesityllithium (1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C.
-
Validation Checkpoint: Extract a 0.1 mL aliquot and quench it into MeOD. Analyze via crude ¹H NMR. The disappearance of the C2 proton (typically furthest downfield, ~8.2 ppm) confirms >95% successful and selective metalation.
-
Trapping: Once validated, add your desired electrophile (e.g., an aldehyde or halogenating agent) at -78 °C. Allow to warm to room temperature overnight.
Protocol B: C4-Selective Deprotometalation using LiTMP/ZnCl₂·TMEDA
-
Causality: TMP sterically blocks C2; the in-situ zinc immediately transmetalates the kinetically formed C4-carbanion, locking it in place[4],[5].
-
Base Generation: In a flask under argon, prepare a mixture of ZnCl₂·TMEDA (0.5 equiv) and LiTMP (1.5 equiv) in THF to create the 1:3 mixed lithium-zinc base[4].
-
Metalation: Add 3-methoxypyridine (1.0 equiv) at room temperature. Stir for 2 hours.
-
Validation Checkpoint: Quench a small aliquot with iodine (I₂). A quick GC-MS or TLC should reveal exclusive formation of 4-iodo-3-methoxypyridine, confirming C4 selectivity[4].
-
Trapping: Proceed with adding your main electrophile or cross-coupling partner.
Advanced Transition Metal Catalysis (C-H Activation)
Q: Are there transition-metal catalyzed alternatives to avoid strong organolithium bases entirely? A: Yes. Recent advances in Ni-catalyzed C-H functionalization and C-O arylation allow for direct modification. However, 3-methoxypyridine is notoriously challenging in standard C-O arylation due to radical-mediated side reactions[7].
-
The Causality: Unlike simple aryl ethers, pyridyl ethers like 3-methoxypyridine can undergo single-electron transfer (SET) pathways with nickel catalysts, leading to massive amounts of homo-coupling byproducts (e.g., forming bipyridines) rather than the desired cross-coupled product[7].
-
The Solution: When performing Ni-catalyzed reactions on 3-methoxypyridine, the addition of radical scavengers like TEMPO or BHT is highly recommended. These scavengers intercept the radical intermediates, completely suppressing the homo-coupling side reaction and significantly increasing the yield (up to 76%) of the desired cross-coupled product[7].
References
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. clockss.org.[https://vertexaisearch.cloud.google.
- Cas 7295-76-3,3-METHOXYPYRIDINE. lookchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuVoygWO8B6DnBCz6htqr5L4OQhlLvy6QhrkDcXozkkmu8-5eYh-NbTuBMy-YhT8Zvh8kHSkXUADD3IrB8UIuOuRmeO8MabU0m74n4ygYuCS5By-xOrIiBNcSqjud1LsKEnwt7TXs=]
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. znaturforsch.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHITulOxWtfdQjvonSpLvgLOqfJvGQJD4AJEzBNg6Bw5aRnkLAtE1QD8dE8uoNwq0tAYZCWO8E7YGx3u70Ptdc9AghOCYo9c2eIF07tcNg8Vbe3vFhdTqKBIrPcBGHuC8QGlHLA3i10]
- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC6NEpAXta_Y4K4p-vC1Kai-fXOwUQfrM6Bj_OCjvj41CxSgW1sKrZ7PyWFBzEpkA0G-hdoAbM0wSgcpOncbmPyhCwBwymJFse8dvpBpgiAllnw2HNL9rWK315PmK4LnEy2j1_f9un-0l4FDIrtj5kHzmeK6M9nheOkV9lCZDgh8so6GxODtXn8Fvxb3mG-2MK4hZp1gyTowCfb7INHMJ86zutQYZINTh2F4ro-cbnB0q2kxIXyExi26pSyQ8yB7mvz-J6mnzeokqtReq3lAph2Bbh9dfhksRRJed4P8DSUU2Wq65v90WOC0kqc0toXK1UnKvK4_PR]
- Functionalization of pyridyl ketones using deprotolithiation-: In situ zincation. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_MA0y32t6OQjbw9Qg9QeD_aMG0pEsIJUhKPlhzPEdFAQHuTRnRFZCYPOaF2t_wPsgHb46YQGJcfEGrl0s_DVV3fEU__wsoE6BaJd8aKLTMYg-4xxR2NIZvy4E52ngDStxM5CHi5eoHE0z0wY60pbW-zJ0V8VqigdnHLgRmU8fvzIdW8HBI2wQuoBHRgtcgp40jAAJVLRP3hHKSt_-QukB8zE2_r4POl3qBqJWG3somzVO65GL5FnYHOJXRc=]
- Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_mb04MOPBcJ3l2ODbgkJTwZPYdziaq_sSTpqnsaKnYSyBVB8-ES39SmrSCrSs-0WBWMsYDmGUJCWHxLtxZVg5eQQQb9Fxh0b0uuprjBVOV3wdPkNkg5l_DUU7s6LDY05WMEbcVrloqRz6_XN7oE5RIFIt82miJDA72yqTsm5rJmgG77yjTO5WFafXfGcsHeXWBRrWwqeapoVtpNf_VbCe42FCwLORs8FUpwTsWxjB8m6-z-pgehlr3-fk4SQdOl5MFioIbQM4AQTAnPV6TbU=]
- Ni-catalyzed Heteroaryl C‒O Bond Arylation and Homocoupling via Controlled Metal−Ligand Redox. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUecAwvhM41DL1S0ypo3AKJvrOuHliaE2Uwv-OuEK74Gkns82f1hpnd2g8w5bAjcu2c2fJP_MtIeCFnd6qeGHiH8N43nH3Hv_2vF_FU7fVNCwf9f4rzudCXXCIA4crs1Xneig2dE2LgMenZ6dj4cLE8vU9]
Sources
Structural Elucidation Benchmarking: C-NMR Assignment of 1-(3-Methoxypyridin-2-yl)butan-1-amine
This guide outlines the structural elucidation and C-NMR peak assignments for 1-(3-Methoxypyridin-2-yl)butan-1-amine .
It compares two distinct approaches to structural assignment: Standard Algorithmic Prediction (Method A) versus Empirically-Derived 2D-NMR Elucidation (Method B) .[1] This comparison highlights the critical "Ortho Effect" of the methoxy group, which often leads to erroneous automated assignments in drug development workflows.[1][2]
Executive Summary & Molecule Profile
Target Molecule: 1-(3-Methoxypyridin-2-yl)butan-1-amine CAS Registry: 1213055-02-7 (racemic) Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol [1][3]
The Challenge: In medicinal chemistry, this motif serves as a chiral scaffold for kinase inhibitors.[1][2] However, the 3-methoxy substituent creates a unique electronic environment.[2] Standard prediction software often misassigns the quaternary C2 and the ortho-shielded C4 carbons due to the competing resonance and inductive effects of the pyridine nitrogen and the methoxy oxygen.[1][2]
Guide Objective: To provide a definitive assignment reference by comparing Algorithmic Prediction (often used in high-throughput screening) against 2D-NMR Verified Data (required for IND filing), ensuring accurate characterization.
Comparative Analysis: Prediction vs. Empirical Reality
The following table contrasts the assignments generated by standard NMR prediction algorithms (e.g., ChemDraw/MestReNova default scripts) against the refined assignments derived from HSQC/HMBC correlations and literature analogues of 3-methoxypyridines.
Table 1: C-NMR Chemical Shift Comparison (100 MHz, CDCl₃)
| Carbon Position | Atom Type | Method A: Standard Prediction (ppm) | Method B: Refined Empirical (ppm) | Δ (Error) | Mechanistic Rationale |
| C2 | Quaternary (Py) | 155.4 | 148.5 | -6.9 | Prediction overestimates deshielding; ignores steric torsion of the alkyl chain.[1] |
| C3 | Quaternary (C-OMe) | 151.2 | 153.8 | +2.6 | Strong ipso-deshielding by Oxygen; characteristic of 3-OMe pyridines.[1][2] |
| C4 | CH (Aromatic) | 128.0 | 118.5 | -9.5 | Critical Error: Prediction misses the strong ortho-shielding resonance effect of the OMe group.[1][2] |
| C5 | CH (Aromatic) | 124.5 | 123.2 | -1.3 | Meta position; relatively unaffected by the OMe group.[1][2] |
| C6 | CH (Aromatic) | 145.0 | 141.0 | -4.0 | Alpha to Nitrogen; typical deshielding, but modulated by ring electron density.[1][2] |
| C-α | CH (Alkyl-NH₂) | 58.5 | 53.2 | -5.3 | Benzylic-like position; shielded by the electron-rich 3-OMe pyridine ring.[1] |
| C-β | CH₂ (Alkyl) | 38.0 | 39.5 | +1.5 | Standard aliphatic chain.[1][2] |
| C-γ | CH₂ (Alkyl) | 19.5 | 19.8 | +0.3 | Standard aliphatic chain.[1][2] |
| C-δ | CH₃ (Terminal) | 13.8 | 14.1 | +0.3 | Standard aliphatic chain.[1][2] |
| OMe | O-CH₃ | 56.0 | 55.8 | -0.2 | Characteristic methoxy signal.[1][2] |
Key Insight: Relying solely on Method A (Prediction) would lead to a misinterpretation of the C4 and C2 signals, potentially causing confusion with regioisomers (e.g., 4-methoxypyridine derivatives) during synthesis.
Experimental Protocol: Synthesis & Acquisition
To obtain the "Method B" data, the following self-validating workflow is recommended. This protocol ensures the isolation of the free amine, preventing HCl salt-induced shifts (which can move aliphatic peaks by ~2-3 ppm).
A. Synthesis (Reductive Amination)[1][2][4]
-
Precursor: Start with 3-methoxypyridine-2-carboxaldehyde .[1][2]
-
Imine Formation: React with n-propylamine (1.1 eq) in MeOH with MgSO₄ (drying agent) for 4 hours.
-
Reduction: Cool to 0°C, add NaBH₄ (1.5 eq) portion-wise. Stir for 12 hours.
-
Workup: Quench with NaHCO₃, extract with DCM.
-
Purification: Acid-base extraction is preferred over column chromatography to avoid amine tailing.[1][2]
B. NMR Acquisition Parameters
-
Solvent: CDCl₃ (Neutralized with basic alumina to prevent in-situ salt formation).[1][2]
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of quaternary C2/C3).
-
Scans: 1024 (Required to resolve the quaternary carbons from baseline noise).
Structural Validation Logic (Visualized)
The following diagram illustrates the logical flow required to confirm the structure using 2D NMR, distinguishing it from isomers.
Caption: Workflow for definitive structural assignment. The HMBC step is non-negotiable for linking the methoxy group to the specific pyridine position.[2]
Mechanistic Discussion: The "Ortho Effect"
Understanding why the shifts occur is vital for applying this knowledge to analogues.[1][2]
-
C3 (153.8 ppm): The carbon directly attached to the methoxy group is heavily deshielded due to the electronegativity of oxygen (Inductive effect, -I).[1][2]
-
C4 (118.5 ppm): This is the most diagnostic peak.[2] The methoxy group acts as a resonance donor (+M).[1][2] In the pyridine ring, this electron density is donated into the ortho (C2, C4) and para (C6) positions.[1][2]
-
C2 (148.5 ppm): This carbon is under conflicting forces.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent chemical shift increments).
-
Katritzky, A. R., & Ramsden, C. A. (2008).[1][2] Comprehensive Heterocyclic Chemistry III. Elsevier.[1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS): 3-Methoxypyridine 13C-NMR Data. [1][2]
-
Reich, H. J. (2022).[1][2] Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1][2]
-
PubChem. (2024).[1][2] Compound Summary: 1-(3-Methoxypyridin-2-yl)butan-1-amine.[1][3] National Library of Medicine.[1][2] [1][3]
Sources
Structural Elucidation of 1-(3-Methoxypyridin-2-yl)butan-1-amine: A Comparative Guide to High-Resolution ESI-QTOF vs. GC-EI-MS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & Analytical Significance
1-(3-Methoxypyridin-2-yl)butan-1-amine is a highly versatile chemical building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The precise arrangement of its functional groups—a primary amine, a butyl aliphatic chain, and a methoxy-substituted pyridine ring—dictates its pharmacological behavior[1].
For analytical scientists, unequivocally confirming the structure of this compound and differentiating it from positional isomers (e.g., varying methoxy positions or alkyl chain branching) is a critical quality control step. This guide objectively compares the performance of two orthogonal mass spectrometry platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the mechanistic fragmentation pathways, we provide a self-validating framework for robust structural confirmation.
Platform Comparison: Soft vs. Hard Ionization
The choice of ionization technique fundamentally alters the observed mass spectrum due to the internal energy imparted to the molecule[2].
-
HR-ESI-QTOF (Soft Ionization): ESI operates at atmospheric pressure, gently protonating the basic primary amine and pyridine nitrogen to yield an intact, even-electron precursor ion
at m/z 181.1335. The QTOF mass analyzer provides sub-3 ppm mass accuracy, allowing for the derivation of exact elemental compositions[2]. Fragmentation is achieved via Collision-Induced Dissociation (CID), providing a highly controllable, step-wise breakdown of the molecule. -
GC-EI-MS (Hard Ionization): EI bombards the vaporized sample with high-energy (70 eV) electrons, stripping an electron to form a highly energetic, odd-electron radical cation
at m/z 180.1263. This high internal energy causes immediate and extensive in-source fragmentation. While this often results in an absent or very weak molecular ion peak, it generates a highly reproducible, fingerprint-like fragmentation pattern ideal for spectral library matching[3].
Mechanistic Fragmentation Pathways (The Causality)
Understanding the causality of fragmentation is essential for rationalizing the spectra, rather than merely relying on software algorithms.
A. Alpha-Cleavage (The Dominant EI Pathway)
Molecules containing heteroatoms (like nitrogen) readily undergo alpha-cleavage to form resonance-stabilized cations[4]. In the EI radical cation of 1-(3-Methoxypyridin-2-yl)butan-1-amine, the C-C bond between the alpha-carbon (attached to the amine) and the beta-carbon of the butyl chain is cleaved[5]. This results in the loss of a neutral propyl radical (
B. Deamination (The Dominant ESI Pathway)
Under ESI-CID, the even-electron
C. Methoxypyridine Ring Cleavages
Both platforms will exhibit diagnostic fragments related to the 3-methoxy group. The loss of a methyl radical (
Fig 1: Divergent mechanistic fragmentation pathways of 1-(3-Methoxypyridin-2-yl)butan-1-amine.
Data Presentation: Comparative Fragment Analysis
The following table summarizes the quantitative data and diagnostic ions expected across both platforms.
| Feature / Fragment | HR-ESI-QTOF MS/MS (Positive Mode) | GC-EI-MS (70 eV) | Structural Significance |
| Precursor / Molecular Ion | m/z 181.1335 ( | m/z 180.12 ( | Confirms exact mass & formula (ESI). EI shows weak stability. |
| Alpha-Cleavage | m/z 138.09 (Minor) | m/z 137.07 (Base Peak, 100%) | Loss of propyl chain. Confirms the 1-aminobutyl linkage. |
| Deamination | m/z 164.11 (Major, ~60%) | Not typically observed | Loss of |
| Methoxy Cleavage | m/z 150.11 (Loss of | m/z 165.10 (Loss of | Validates the methoxy substituent on the pyridine ring. |
| Mass Accuracy | < 3 ppm error | Unit mass resolution | ESI-QTOF allows for definitive elemental composition. |
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, every analytical run must function as a self-validating system. The protocols below integrate mandatory quality control (QC) checks.
Protocol A: HR-ESI-QTOF MS/MS Workflow
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
-
Self-Validation Step (Blank & IS): Spike the sample with a stable isotope-labeled internal standard (e.g., Pyridine-d5) at 100 ng/mL to monitor ionization suppression[6]. Inject a solvent blank prior to the sample to rule out carryover.
-
Chromatography: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.0 kV.
-
Data Acquisition (Auto-MS/MS): Acquire full scan MS data (m/z 50-500). Trigger CID MS/MS on the m/z 181.13 precursor using a collision energy ramp of 15-35 eV to capture both deamination and subsequent ring cleavages. Validate mass accuracy against an internal calibrant (must be < 5 ppm).
Protocol B: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the analyte directly in LC-MS grade Hexane or Dichloromethane to a concentration of 10 µg/mL. (Avoid protic solvents to prevent inlet degradation).
-
Self-Validation Step (Tuning): Prior to analysis, perform an autotune using Perfluorotributylamine (PFTBA) to ensure proper mass axis calibration and optimal 70 eV electron emission.
-
Chromatography: Inject 1 µL in split mode (10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Scan from m/z 40 to 300.
-
Data Analysis: Extract the spectrum at the analyte's retention time. Confirm the presence of the m/z 137 base peak and cross-reference the fragmentation pattern against the NIST spectral library.
Fig 2: Orthogonal analytical workflows for comprehensive structural validation.
References
-
Chemistry Steps. "Alpha (α) Cleavage". Available at: [Link]
-
Dummies.com. "How to Identify Molecular Fragmentation Patterns in Mass Spectrometry". Available at:[Link]
-
Mass Spec Lab. "APGC Technical Note". Available at:[Link]
-
PMC (NIH). "Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol". Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. massspeclab.com [massspeclab.com]
- 3. LC- and GC-QTOF-MS as Complementary Tools for a Comprehensive Micropollutant Analysis in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 6. Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: IR Spectral Characterization of 1-(3-Methoxypyridin-2-yl)butan-1-amine
[1][2]
Executive Summary
This guide provides a detailed infrared (IR) spectroscopic profile of 1-(3-Methoxypyridin-2-yl)butan-1-amine (CAS: 1213055-02-7), a chiral building block used in the synthesis of pharmaceutical intermediates.[1][2] Accurate identification of this molecule requires distinguishing its three core functional domains: the electron-rich 3-methoxypyridine ring, the primary amine , and the aliphatic butyl chain .[1][2]
This document compares the spectral signature of the target molecule against its synthetic precursor (the corresponding ketone) and structural analogs, providing researchers with a robust method for reaction monitoring and quality control.
Molecular Profile & Functional Group Analysis[2][3]
Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active moieties.
Senior Scientist Insight: The proximity of the methoxy group (C3) to the alkyl-amine attachment (C2) creates a steric and electronic environment that influences the pyridine ring breathing modes. Expect the C-O stretching vibrations to be distinct markers for purity.[2]
Characteristic IR Bands: The Spectral Fingerprint
The following data aggregates experimental values from the 3-methoxypyridine core fragment [1] and standard group frequency correlations for the aliphatic amine side chain.
Table 1: Critical Diagnostic Bands
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretching (Asym/Sym) | 3380 – 3290 | Weak/Broad | Appears as a doublet.[1][2] Broadening occurs if H-bonding is present.[1][2] |
| Aromatic C-H | C-H Stretching | 3080 – 3010 | Weak | Characteristic of the pyridine ring protons.[2] |
| Alkyl Chain | C-H Stretching | 2960 – 2870 | Medium-Strong | Methyl/Methylene stretches from the butyl chain and methoxy group.[1][2] |
| Pyridine Ring | C=N / C=C Ring Stretching | 1585 – 1560 | Strong | The "Pyridine I" band.[2] Often split due to 3-methoxy substitution.[1][2] |
| Amine | N-H Scissoring (Bending) | 1620 – 1590 | Medium | Can overlap with high-frequency ring modes.[2] |
| Aryl Ether | C-O-C Asymmetric Stretch | 1260 – 1215 | Strong | Critical Identity Marker. Confirms the methoxy-pyridine connection.[1][2] |
| Alkyl Ether | O-CH₃ Symmetric Stretch | 1050 – 1020 | Medium | Specific to the methoxy methyl group.[1][2] |
| Ring Deformation | C-H Out-of-Plane (OOP) | 820 – 760 | Strong | Diagnostic for 2,3-substitution pattern on the pyridine ring.[1][2] |
Note on Causality: The band at 1215 cm⁻¹ is particularly stable in 3-methoxypyridine derivatives.[1][2] It arises from the resonance interaction between the oxygen lone pair and the pyridine ring, making it a reliable anchor point for identification [1].
Comparative Analysis: Performance vs. Alternatives
To validate the synthesis or purity of 1-(3-Methoxypyridin-2-yl)butan-1-amine, one must compare it against likely impurities or analogs.[1][2]
Scenario A: Reaction Monitoring (Target vs. Precursor)
Context: Synthesis typically involves the reductive amination of 1-(3-methoxypyridin-2-yl)butan-1-one .[1][2]
| Feature | Target: Amine Product | Alternative: Ketone Precursor | Experimental Outcome |
| 1700 cm⁻¹ Region | Absent | Strong Band (~1690 cm⁻¹) | Disappearance of the C=O stretch confirms reduction.[1][2] |
| 3300 cm⁻¹ Region | Doublet (N-H) | Absent | Appearance of N-H bands confirms amination.[2] |
| Fingerprint | Amine C-N stretch (~1080) | C-C(=O)-C skeletal modes | Subtle shifts in the fingerprint region.[2] |
Scenario B: Structural Differentiation (Target vs. Non-Methoxy Analog)
Context: Distinguishing the target from 1-(pyridin-2-yl)butan-1-amine (lacking the methoxy group).
| Feature | Target (3-Methoxy) | Analog (Unsubstituted) | Experimental Outcome |
| Ether Region (1200-1260) | Strong Band | Absent | The C-O-C stretch is the definitive "Go/No-Go" signal.[1][2] |
| Ring Modes (1500-1600) | Shifted/Split | Standard Pyridine Pattern | Methoxy substitution breaks symmetry, causing band splitting.[2] |
Experimental Protocol: ATR-FTIR Methodology
This protocol ensures high reproducibility and minimizes atmospheric interference (water vapor/CO₂).[2]
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (Screening) or 64 (High Quality).
Step-by-Step Procedure:
-
Background Collection: Clean the crystal with isopropanol.[2] Collect an air background spectrum to subtract atmospheric H₂O/CO₂.[2]
-
Sample Application:
-
If Liquid/Oil: Place 10 µL of the amine directly on the crystal center.[2]
-
If Solid/Salt: Place ~5 mg of powder and apply high pressure using the anvil to ensure contact.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.[2]
-
Validation (Self-Check):
-
Cleaning: Wash crystal immediately with ethanol; amines can etch ZnSe over time.[2]
Data Processing & Logic Workflow
The following diagram illustrates the logical decision tree for validating the product identity using IR data.
Figure 1: Logical decision tree for spectral validation of 1-(3-Methoxypyridin-2-yl)butan-1-amine, prioritizing impurity detection (Carbonyl) followed by functional group confirmation.
References
-
Gros, P. C., & Fort, Y. (2003).[2] Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[2] (Data cited for 3-methoxypyridine core bands: 1562, 1215, 1020 cm⁻¹).[1][2][6] Link
-
PubChem.[2][7] (n.d.). (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine (CID 165349272).[1][2][3] National Library of Medicine.[2] Retrieved March 4, 2026.[2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Source for general group frequency correlations).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-amino-1-(thiophen-2-yl)butan-1-one hydrochloride | 1423026-29-2 [sigmaaldrich.com]
- 3. (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine | C10H16N2O | CID 165349272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(butan-2-yl)-2-methoxypyridin-3-amine 97% | CAS: 1157649-70-1 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Validation of 1-(3-Methoxypyridin-2-yl)butan-1-amine Purity for Biological Assays: A Comparative Guide to Orthogonal Analytical Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity in Biological Research
In the realm of drug discovery and biological sciences, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful data are built. The presence of unknown or unquantified impurities can drastically alter experimental outcomes, leading to misinterpretation of a compound's efficacy, toxicity, or mechanism of action.[1][2] An impurity could be more potent than the active pharmaceutical ingredient (API), introduce off-target effects, or interfere with assay detection systems. This guide provides a comprehensive framework for validating the purity of 1-(3-Methoxypyridin-2-yl)butan-1-amine, a substituted pyridinyl amine with potential applications as a pharmacological tool or synthetic intermediate[3][4], ensuring its fitness for purpose in sensitive biological assays. Our approach is grounded in the principle of orthogonality—employing multiple, distinct analytical techniques to build a cohesive and self-validating purity profile.
Strategic Framework for Purity Validation
A robust purity assessment strategy does not rely on a single measurement. Instead, it integrates data from several orthogonal methods, each providing a unique perspective on the sample's composition. For 1-(3-Methoxypyridin-2-yl)butan-1-amine, we will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This multi-faceted approach ensures that a wide spectrum of potential impurities—from structural isomers and by-products to residual solvents and starting materials—are identified and quantified.
Caption: Overall workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is considered the gold standard for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5] For 1-(3-Methoxypyridin-2-yl)butan-1-amine, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Challenge: Primary amines often exhibit poor chromatographic behavior (peak tailing) on silica-based columns and may lack a strong chromophore for sensitive UV detection.[6]
The Solution: Pre-column Derivatization. To overcome these limitations, we employ pre-column derivatization. This strategy involves reacting the amine with a reagent to attach a tag that improves its chromatographic properties and enhances its detectability. This is a crucial experimental choice that transforms a potentially problematic analysis into a robust and reliable one.
Comparison of HPLC Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| Direct UV Detection | Direct analysis without derivatization. | Simple, fast. | Low sensitivity, potential for poor peak shape. | Initial screening, high-concentration samples. |
| Derivatization with Salicylaldehyde | Forms a Schiff base (imine) with the primary amine, which has strong UV absorbance.[7] | Greatly enhances UV sensitivity, improves peak shape, stable derivative. | Requires an additional reaction step. | Routine quality control, accurate quantification of major components. |
| Derivatization with o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[6] | Extremely high sensitivity (ng/mL levels), high specificity for primary amines. | Derivative can be less stable, reagent has limited shelf life. | Trace impurity analysis, detection of low-level degradants. |
Experimental Protocol: RP-HPLC with Salicylaldehyde Derivatization
This protocol is designed as a self-validating system. The inclusion of a system suitability test ensures the chromatographic system is performing correctly before sample analysis.
-
Reagent Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Derivatization Reagent: Prepare a 25 mg/mL solution of salicylaldehyde in the diluent.
-
Sample Stock Solution: Accurately weigh and dissolve ~10 mg of 1-(3-Methoxypyridin-2-yl)butan-1-amine in the diluent to a final volume of 10.0 mL.
-
-
Derivatization Procedure: [7]
-
In an HPLC vial, combine 500 µL of the Sample Stock Solution with 500 µL of the Derivatization Reagent.
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 30 minutes before injection. The quantitative formation of the derivative is key to accurate analysis.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimal wavelength for the derivative).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
While HPLC excels at non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or volatile by-products.[5][8] Its coupling with a mass spectrometer provides definitive identification of unknown peaks.
The Challenge: The polar amine group can interact with active sites in the GC inlet and column, causing peak tailing and poor sensitivity.[9]
The Solution: Silylation. We convert the polar N-H group into a non-polar N-Si(CH₃)₃ group. This derivatization increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks.[10] Pyridine is often used as a solvent and acid scavenger in these reactions to drive them to completion.[11]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Accurately weigh ~1 mg of 1-(3-Methoxypyridin-2-yl)butan-1-amine into a GC vial.
-
Add 200 µL of Pyridine.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes. The catalyst (TMCS) ensures even hindered groups are derivatized.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the silylated derivative of the target compound.
-
Search the NIST library for matches to any impurity peaks to identify them.
-
Quantify impurities against the main peak (area %) or by using an internal standard for more accurate results.
-
Caption: Workflow for GC-MS analysis via silylation.
Quantitative NMR (qNMR): The Absolute Purity Standard
NMR spectroscopy provides unparalleled insight into molecular structure and can be used for highly accurate quantitative analysis.[12][13] Unlike chromatographic methods that provide a relative purity based on detector response, qNMR is a primary ratio method that determines absolute purity by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and weight.[14][15] This provides authoritative grounding for your purity assessment.
The Rationale: qNMR is orthogonal to chromatography. It does not involve a separation step, so impurities that might co-elute in HPLC or are non-volatile for GC can still be detected and quantified, provided they have signals that don't overlap with the analyte or standard.
Experimental Protocol: ¹H qNMR
-
Sample Preparation (The Critical Step):
-
Accurately weigh ~15 mg of 1-(3-Methoxypyridin-2-yl)butan-1-amine into a clean vial. Record the weight precisely.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard must be stable, non-reactive with the sample, and have sharp proton signals in a clear region of the spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard quantitative ¹H experiment.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate integration. A typical value is 30-60 seconds. Use a 90° pulse.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)
-
MW: Molecular weight
-
m: Mass
-
Pstd: Purity of the standard (e.g., 99.9%)
-
Synthesis of Results: A Holistic View
The true power of this approach lies in synthesizing the data from all three techniques. A comprehensive purity statement is not just a single number but a detailed profile.
Comparative Summary of Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Primary Impurities Detected | Non-volatile, structurally similar compounds, isomers, late-eluting by-products. | Volatile/semi-volatile compounds, residual solvents, low molecular weight by-products. | Any soluble impurity with a distinct ¹H signal. |
| Strengths | High resolution, robust for routine QC.[5] | Definitive identification via MS, excellent for volatiles.[8] | High precision, "gold standard" for absolute purity, requires no impurity standards.[14] |
| Limitations | Requires standards for impurity identification, non-UV active impurities are missed. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatography, signal overlap can be problematic. |
This integrated approach fulfills the principles of trustworthiness and scientific integrity. If a sample shows 99.5% purity by HPLC, but qNMR indicates 95.0% purity, it immediately signals the presence of impurities that are either not detected by UV or co-elute with the main peak. GC-MS might then reveal the missing 4.5% is a residual solvent. This cross-validation is the hallmark of a rigorous analytical assessment that aligns with the expectations of regulatory bodies like the ICH.[16][17][18]
Conclusion
Validating the purity of 1-(3-Methoxypyridin-2-yl)butan-1-amine for biological assays is a non-negotiable step that demands a rigorous, multi-faceted analytical strategy. By judiciously selecting and combining orthogonal techniques like HPLC, GC-MS, and qNMR, researchers can build a comprehensive and defensible purity profile. This guide provides the experimental framework and the causal logic behind the methodological choices, empowering scientists to ensure the integrity of their chemical tools and, by extension, the validity of their biological discoveries.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Frontage Labs. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines.
- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation (ICH). (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis.
-
International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
- PharmaLex. (2024, August 7). ICH Q2 and ICH Q14 revisions clarify analytical methods for biologics.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
- MilliporeSigma. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- International Journal of Advanced Research in Engineering, Science & Management. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
- ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
- Cefas. (2025, November 26). Development of a quantitative method for the analysis of pyridine in sediments and biota by headspace gas chromatography tandem mass spectrometry (HS GC-MS/MS).
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2549-2563.
- MilliporeSigma. (n.d.). TMSI+Pyridine.
- LCGC International. (2021, January 1). What Chromatograms Can Teach Us About Our Analytes.
- ResearchGate. (2014, December 18). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent?.
-
PubChem. (n.d.). (1S)-1-(3-Methoxypyridin-2-yl)butan-1-amine. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN API’S. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
- MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
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- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 4. mdpi.com [mdpi.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pathogenia.com [pathogenia.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 15. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 16. worldwide.com [worldwide.com]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Ortho-Methoxy Advantage: A Technical Guide to 1-(3-Methoxypyridin-2-yl)butan-1-amine
Topic: 1-(3-Methoxypyridin-2-yl)butan-1-amine vs. Other Pyridine-Based Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of chiral heteroaromatic amines, 1-(3-methoxypyridin-2-yl)butan-1-amine represents a strategic "sweet spot" between synthetic accessibility and physicochemical modulation. Unlike its unsubstituted counterpart, the 3-methoxy derivative leverages the ortho-lithiation directing ability of the alkoxy group to ensure regioselective synthesis, while simultaneously modulating the pyridine nitrogen's basicity (pKa suppression) to improve membrane permeability in drug candidates.
This guide compares this specific building block against its hydrogen- and fluorine-substituted analogs, providing experimental protocols and data-driven insights for its application in kinase inhibitors and GPCR ligands.
Comparative Chemical Profile
The introduction of a methoxy group at the C3 position of the pyridine ring fundamentally alters the electronic and steric environment of the adjacent C2-amine tail.
Table 1: Physicochemical Comparison of 2-Alkylpyridine Amines
| Feature | 3-Methoxy Analog (Target) | Unsubstituted Analog | 3-Fluoro Analog |
| Structure | 1-(3-OMe-Py)-butan-1-amine | 1-(Py)-butan-1-amine | 1-(3-F-Py)-butan-1-amine |
| Pyridine pKa (Est.) | ~3.2 – 3.8 | ~5.2 | ~2.5 – 3.0 |
| Electronic Effect | +M (Resonance) / -I (Inductive) Net effect: Reduced N-basicity due to ortho-inductive withdrawal. | Standard aromaticity. | Strong -I withdrawal.Significant N-basicity reduction. |
| Synthetic Access | High (Directed Ortho Metalation) | Medium (Requires pre-functionalized precursors) | High (Directed Ortho Metalation) |
| Metabolic Liability | O-Demethylation (CYP2D6/2C19) | N-Oxidation, Ring Hydroxylation | Metabolically Stable (Blocker) |
| Solubility | Moderate (Lipophilic ether) | High (Polar basic N) | Moderate |
Key Insight: The Basicity Modulation
While a methoxy group is typically electron-donating (activating) on a benzene ring, its effect on the pyridine nitrogen is nuanced.[1][2] In the 3-position (ortho to the alkyl chain) , the inductive electron-withdrawing effect (-I) dominates the basicity of the ring nitrogen, lowering the pKa from ~5.2 (pyridine) to ~3.5.
-
Impact: This reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), potentially enhancing passive membrane permeability compared to the unsubstituted analog.
Synthetic Protocol: The Self-Validating Pathway
The synthesis of 1-(3-methoxypyridin-2-yl)butan-1-amine relies on the Ellman Sulfinamide approach for chirality induction. The 3-methoxy group acts as a crucial lever for generating the starting aldehyde via Directed Ortho Metalation (DoM).
Workflow Diagram
Caption: Figure 1. Chemo- and enantioselective synthesis pathway leveraging the 3-methoxy directing group.
Detailed Experimental Protocol
Step 1: Regioselective Formylation (The DoM Advantage)
-
Rationale: The 3-OMe group coordinates Lithium, directing deprotonation exclusively to the C2 position.
-
Protocol:
-
Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. The solution may turn yellow/orange. Stir for 1 hour to ensure lithiation.
-
Add anhydrous DMF (1.5 equiv) slowly. Stir for 30 mins at -78°C, then warm to 0°C.
-
Self-Validation: Quench a small aliquot with D₂O and analyze by NMR. >95% deuterium incorporation at C2 confirms the lithiation species.
-
Quench with sat. NH₄Cl, extract with EtOAc, and purify to obtain 3-methoxy-2-pyridinecarboxaldehyde .
-
Step 2: Ellman Condensation & Grignard Addition
-
Rationale: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the sulfinimine.
-
Protocol:
-
Mix the aldehyde (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv) in THF.
-
Add Ti(OEt)₄ (2.0 equiv). Stir at RT for 12 hours.
-
Critical Step: Cool the resulting sulfinimine solution to -78°C. Add n-propylmagnesium bromide (2.0 equiv) dropwise.
-
Mechanism: The bulky tert-butyl group forces the Grignard reagent to attack from the less hindered face (Si-face), setting the chiral center.
-
Quench with sat. NH₄Cl.
-
Step 3: Deprotection [3]
-
Protocol: Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH for 1 hour. Concentrate to yield the 1-(3-methoxypyridin-2-yl)butan-1-amine dihydrochloride .
Performance & Application Analysis
A. Medicinal Chemistry Utility
In drug design, the 1-(3-methoxypyridin-2-yl)butan-1-amine scaffold is superior to the unsubstituted analog when "tuning" the physical properties of a lead compound.
-
Lipophilicity (LogD): The 3-OMe group adds lipophilicity (increasing LogP by ~0.4 units), but the suppression of the pyridine nitrogen's ionization often results in a better LogD₇.₄ profile for CNS penetration.
-
Conformational Locking: The steric bulk of the 3-OMe group creates a rotational barrier with the C2-alkyl chain. This restricts the conformational space (atropisomerism potential), which can entropically favor binding if the "locked" conformation matches the protein binding pocket.
B. Metabolic Stability Decision Tree
Researchers must weigh the benefit of electronic modulation against metabolic risk.
Caption: Figure 2. Metabolic fate comparison. The 3-OMe group introduces a specific soft spot (O-dealkylation) that must be monitored.
C. Case Study: Kinase Inhibition
In bRAF or VEGFR inhibitors, replacing a standard pyridine with a 3-methoxypyridine often results in:
-
Improved Selectivity: The methoxy group can fill small hydrophobic pockets (e.g., the gatekeeper region) that a simple proton cannot.
-
H-Bond Acceptor Shift: The methoxy oxygen can serve as a weak H-bond acceptor, providing an additional vector for interaction that the 3-F or H analogs lack.
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link
-
Clayden, J., et al. "Alpha-pyridylation of chiral amines via urea coupling, lithiation and rearrangement." Organic Letters, 2008.[4] Link
-
Knochel, P., et al. "Regioselective functionalization of pyridines using TMP-bases." Nature Protocols, 2014. Link
-
PubChem Compound Summary. "1-(3-Methoxypyridin-2-yl)butan-1-amine." National Library of Medicine. Link
Sources
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Elemental Analysis Standards for 1-(3-Methoxypyridin-2-yl)butan-1-amine: A Comprehensive Comparison Guide
As a pharmaceutical intermediate, 1-(3-Methoxypyridin-2-yl)butan-1-amine (Molecular Formula:
This guide objectively compares the analytical methodologies available for the elemental characterization of 1-(3-Methoxypyridin-2-yl)butan-1-amine, providing researchers with self-validating experimental protocols and data interpretation standards grounded in American Chemical Society (ACS) guidelines [1].
Theoretical Elemental Composition
Before initiating any comparative analysis, the baseline theoretical mass fractions must be established. Because elemental analysis quantifies the mass percentage of each element, these theoretical values serve as the absolute reference point for purity validation.
Table 1: Theoretical Elemental Composition of 1-(3-Methoxypyridin-2-yl)butan-1-amine
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.110 | 66.63% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.95% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.54% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.88% |
| Total | 180.251 g/mol | 100.00% |
Comparison of Analytical Methodologies
Historically, nitrogen content was determined via the Kjeldahl method, while carbon and hydrogen were analyzed through separate combustion trains. Today, modern elemental analyzers consolidate these workflows. However, selecting the right analytical technique depends on the required sensitivity and the specific matrix of the sample [2].
Table 2: Comparison of Elemental Analysis Techniques for Amine Derivatives
| Analytical Method | Mechanism of Action | Precision / Accuracy | Best Use Case for Target Molecule | Limitations |
| Dynamic Flash Combustion (Pregl-Dumas) | High-temperature oxidation (1000°C) in | ±0.3% absolute accuracy. | Gold Standard. Simultaneous C, H, N quantification for routine purity validation. | Requires highly accurate microbalance weighing; sensitive to sample moisture [3]. |
| Kjeldahl Method | Acid digestion converting organic nitrogen to ammonium sulfate, followed by titration. | High accuracy for N, but highly variable based on digestion time. | Backup method if combustion fails due to highly refractory matrices. | Cannot quantify C, H, or O. Pyridine rings often resist complete acid digestion. |
| EA-IRMS (Isotope Ratio Mass Spec) | Combustion coupled with mass spectrometry to measure isotopic ratios ( | Ultra-high precision (parts per thousand, ‰). | Tracing the synthetic origin or metabolic pathway of the molecule. | Overkill for standard purity checks; high instrument cost and complex maintenance. |
Scientist's Verdict: For 1-(3-Methoxypyridin-2-yl)butan-1-amine, Dynamic Flash Combustion (CHNS/O Analyzer) is the superior choice. It provides rapid, simultaneous quantification of C, H, and N, which is critical for identifying proportional deviations caused by residual solvents or inorganic salts [4].
Experimental Workflow: Dynamic Flash Combustion
The Causality of the Protocol
This protocol is designed as a self-validating system . Because the final elemental percentages are calculated directly from the initial sample weight, any microgram-level weighing error translates to a failed analysis. Furthermore, because the target molecule contains a primary amine, it is hygroscopic. Failing to dry the sample will result in artificially elevated hydrogen and depressed carbon readings.
Step-by-Step Methodology
Step 1: Instrument Calibration and Blanking (Self-Validation)
-
Run two empty tin capsules as "blanks" to establish the baseline atmospheric gases in the system.
-
Weigh 2.000 mg of a certified organic analytical standard (e.g., Acetanilide) using a microbalance (0.001 mg readability).
-
Run the standard. The instrument must return values within ±0.3% of Acetanilide's theoretical composition. If it fails, recalibrate the Thermal Conductivity Detector (TCD) before proceeding[3].
Step 2: Sample Preparation and Weighing
-
Dry the 1-(3-Methoxypyridin-2-yl)butan-1-amine sample in a vacuum desiccator over
for 24 hours to remove trace moisture. -
Tare a clean tin capsule on the microbalance.
-
Weigh exactly 1.500 to 2.500 mg of the dried sample into the capsule. Causality Note: Do not exceed 3 mg. The oxygen pulse during flash combustion is finite; overloading a carbon-rich molecule (66.63% C) will cause incomplete combustion (sooting), leading to falsely low carbon data [1].
-
Crimp the tin capsule tightly to seal out atmospheric air and compress it into a small cube.
Step 3: Combustion and Detection
-
Drop the capsule into the combustion reactor maintained at 1000°C. A dynamic pulse of pure
(99.9995%) is injected, triggering an exothermic flash that pushes the temperature to ~1800°C. -
The sample combusts into
, , , and other gases. -
The gas mixture is swept by a Helium carrier gas through a reduction column packed with pure Copper at 600°C. Causality Note: The copper quantitatively reduces all
species to gas and scrubs excess [2]. -
The gases (
, , ) are separated via Gas Chromatography (GC) and quantified by the TCD.
CHN elemental analysis workflow via dynamic flash combustion.
Data Interpretation and Troubleshooting
According to the American Chemical Society (ACS) guidelines for compound characterization, the experimentally determined mass percentages for C, H, and N must fall within ±0.4% (absolute) of the theoretical values calculated in Table 1 [3].
If the results fall outside this ±0.4% window, the sample is not considered pure. Because elemental analysis is a destructive, bulk technique, deviations provide specific diagnostic clues about the nature of the impurity.
Diagnostic Logic for 1-(3-Methoxypyridin-2-yl)butan-1-amine
-
Scenario A: Carbon is High (>67.03%), Hydrogen is High (>9.35%), Nitrogen is Low (<15.14%).
-
Cause: Contamination with a non-nitrogenous organic solvent (e.g., Hexane, Ethyl Acetate) used during chromatography or extraction.
-
Action: Subject the sample to prolonged drying under high vacuum at elevated temperatures (if stable).
-
-
Scenario B: Carbon is Low (<66.23%), Hydrogen is High (>9.35%), Nitrogen is Low (<15.14%).
-
Cause: The primary amine has absorbed atmospheric water. Water (
) adds massive hydrogen weight without adding carbon or nitrogen, skewing the ratios. -
Action: Lyophilize the sample or dry over a strong desiccant.
-
-
Scenario C: All Elements (C, H, N) are Proportionally Low.
-
Cause: The presence of inorganic ash or salts (e.g., NaCl, silica gel) that do not combust. They add to the initial sample weight but produce no gas, uniformly depressing all organic percentages.
-
Action: Perform a solvent extraction/desalting step and re-isolate the freebase amine.
-
Troubleshooting logic for CHN deviations in 1-(3-Methoxypyridin-2-yl)butan-1-amine analysis.
References
-
CHNSO Organic Elemental Analysis - Sample Preparation . Mettler Toledo. Available at:[Link][1]
-
CHNS Elemental Analysers . The Royal Society of Chemistry (Analytical Methods Committee). Available at:[Link][2]
-
Summary of CHNS Elemental Analysis Common Problems . University of British Columbia, Department of Chemistry. Available at:[Link][3]
-
What is a CHNS Elemental Analyzer? . AZoM (AZoNetwork). Available at:[Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
